OTS964 hydrochloride
Descripción
Propiedades
IUPAC Name |
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S.ClH/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20;/h5-11,14,26H,12H2,1-4H3,(H,24,27);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPWOYBWUWSJDW-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338545-07-5 | |
| Record name | Thieno[2,3-c]quinolin-4(5H)-one, 9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338545-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
OTS964 Hydrochloride: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is highly expressed in a wide range of human cancers while having limited expression in normal adult tissues, making it an attractive target for cancer therapy. OTS964 has demonstrated significant antitumor activity in preclinical models, including complete tumor regression in xenograft models of human lung cancer.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of OTS964, detailing its molecular targets, downstream signaling effects, and the cellular consequences of its inhibitory activity.
Core Mechanism of Action: Inhibition of TOPK and Cytokinesis Failure
The primary mechanism of action of OTS964 is the inhibition of TOPK kinase activity.[1][4] TOPK plays a crucial role in the final stages of mitosis, specifically in cytokinesis, the process of cell division.[5][6] OTS964, by inhibiting TOPK, disrupts this process, leading to a failure of daughter cells to separate, a phenomenon known as cytokinesis defect. This is characterized by the formation of an intercellular bridge between dividing cells.[1] This mitotic failure ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1][4]
OTS964 has also been identified as a potent inhibitor of cyclin-dependent kinase 11 (CDK11).[4][7][8] While initially considered an off-target effect, the inhibition of CDK11 may also contribute to the overall anti-cancer activity of OTS964.[7][8]
Quantitative Data: In Vitro Efficacy of OTS964
OTS964 exhibits potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values typically in the nanomolar range. The table below summarizes the reported IC50 values for OTS964 in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6[4] |
| HepG2 | Liver Cancer | 19[4] |
| Daudi | Burkitt's Lymphoma | 25[4] |
| A549 | Lung Cancer | 31[4] |
| UM-UC-3 | Bladder Cancer | 32[4] |
| HCT-116 | Colon Cancer | 33[4] |
| MKN1 | Stomach Cancer | 38[4] |
| MKN45 | Stomach Cancer | 39[4] |
| 22Rv1 | Prostate Cancer | 50[4] |
| DU4475 | Breast Cancer | 53[4] |
| T47D | Breast Cancer | 72[4] |
| MDA-MB-231 | Breast Cancer | 73[4] |
| HT29 (TOPK-negative) | Colon Cancer | 290[4] |
Signaling Pathways Affected by OTS964
TOPK is a key node in several signaling pathways that regulate cell proliferation and survival. By inhibiting TOPK, OTS964 disrupts these pathways, contributing to its anti-cancer effects.
TOPK Signaling Pathway
The following diagram illustrates the central role of TOPK in mitotic regulation and how its inhibition by OTS964 leads to cytokinesis failure. Upstream, TOPK is activated by CDK1/Cyclin B1.[5] Activated TOPK then phosphorylates downstream targets such as PRC1 and p97, which are essential for the successful completion of cytokinesis.[5][6]
Caption: TOPK signaling pathway in cytokinesis and its inhibition by OTS964.
Logical Relationship of OTS964's Cellular Effects
The inhibition of TOPK by OTS964 initiates a cascade of cellular events, including effects on the cell cycle and autophagy, that ultimately converge on apoptosis.
Caption: Logical flow from OTS964-mediated TOPK inhibition to apoptosis.
Experimental Protocols
Detailed methodologies for key assays used to characterize the mechanism of action of OTS964 are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
OTS964 Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified period (typically 48-72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., 10-100 nM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 10-100 nM) for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA.
-
PI Staining: Stain the cells with a propidium iodide solution.
-
Flow Cytometry: Analyze the cells by flow cytometry to determine the DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases. A G2/M arrest is typically observed following OTS964 treatment.[9][10][11][12]
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Caption: Workflow for Cell Cycle Analysis.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of TOPK. This leads to cytokinesis failure, cell cycle arrest, and ultimately, apoptosis in cancer cells. Its potent in vitro activity across a wide range of cancer types highlights its therapeutic potential. The detailed experimental protocols and understanding of the affected signaling pathways provided in this guide offer a solid foundation for further research and development of TOPK inhibitors as a novel class of cancer therapeutics.
References
- 1. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. The Intricate Interplay between Cell Cycle Regulators and Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Critical roles of T-LAK cell-originated protein kinase in cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mitotic kinase TOPK enhances Cdk1/cyclin B1-dependent phosphorylation of PRC1 and promotes cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of the CDK11 kinase domain bound to the small molecule inhibitor OTS964 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
OTS964 Hydrochloride: A Comprehensive Technical Guide to a Potent TOPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-Lymphokine-Activated Killer (T-LAK) cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a wide array of human cancers and correlated with poor prognosis.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols. Through the inhibition of TOPK, OTS964 disrupts a critical cellular process known as cytokinesis, the final stage of cell division, leading to apoptosis in cancer cells.[2][3] This unique mechanism of action has demonstrated remarkable anti-tumor activity, including complete tumor regression in preclinical xenograft models of human lung cancer.[4] This guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting TOPK with OTS964.
Introduction to this compound and TOPK
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[5] Its expression is tightly regulated in normal tissues but is found to be significantly upregulated in numerous malignancies, making it an attractive target for cancer therapy.[1] TOPK plays a crucial role in mitosis, particularly in the process of cytokinesis.[3]
This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for TOPK.[2] It has an IC50 of 28 nM in a cell-free assay.[6][7] Notably, OTS964 also exhibits potent inhibitory activity against cyclin-dependent kinase 11 (CDK11), with a Kd of 40 nM.[6]
Mechanism of Action
The primary mechanism of action of OTS964 is the inhibition of TOPK's kinase activity. This inhibition disrupts the final stages of cell division, leading to a failure of cytokinesis.[2][3] Time-lapse imaging studies have shown that cancer cells treated with OTS964 initiate cell division but are unable to complete the separation into two daughter cells, resulting in a cytokinesis defect.[6] This ultimately triggers programmed cell death, or apoptosis.[2][6]
dot
Caption: Mechanism of Action of this compound.
Quantitative Data
In Vitro Efficacy: IC50 Values
OTS964 has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM)[6] |
| LU-99 | Lung Cancer | 7.6 |
| HepG2 | Liver Cancer | 19 |
| Daudi | Burkitt's Lymphoma | 25 |
| A549 | Lung Cancer | 31 |
| UM-UC-3 | Bladder Cancer | 32 |
| HCT-116 | Colon Cancer | 33 |
| MKN1 | Stomach Cancer | 38 |
| MKN45 | Stomach Cancer | 39 |
| 22Rv1 | Prostate Cancer | 50 |
| DU4475 | Breast Cancer | 53 |
| T47D | Breast Cancer | 72 |
| MDA-MB-231 | Breast Cancer | 73 |
| MIAPaca-2 | Pancreatic Cancer | 30 |
| HT29 | Colon Cancer (TOPK-negative) | 290 |
In Vivo Efficacy: Xenograft Models
Preclinical studies using mouse xenograft models of human cancer have shown remarkable efficacy of OTS964, with both intravenous and oral administration leading to complete tumor regression.[4]
| Animal Model | Tumor Type | Administration Route | Dosage | Outcome[4][8] |
| Nude mice | LU-99 (Human Lung Cancer) | Intravenous (liposomal) | 40 mg/kg, twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice. |
| Nude mice | LU-99 (Human Lung Cancer) | Oral | 100 mg/kg, daily for 2 weeks | Complete tumor regression in all 6 mice. |
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure to determine the inhibitory activity of OTS964 on TOPK kinase.
Materials:
-
Recombinant active TOPK enzyme
-
Suitable substrate (e.g., histone H2AX)[9]
-
ATP (radiolabeled with γ-³²P or a non-radioactive detection system like ADP-Glo™)[1][9]
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[1]
-
This compound
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or luminescence plate reader
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant TOPK enzyme, and the substrate.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-120 minutes).[1][9]
-
Stop the reaction.
-
Separate the phosphorylated substrate by SDS-PAGE.
-
Detect the phosphorylated substrate using a phosphorimager (for radiolabeled ATP) or a luminescence plate reader (for ADP-Glo™ assay).
-
Quantify the kinase activity and calculate the IC50 value of OTS964.
dot
Caption: In Vitro Kinase Assay Workflow.
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of OTS964 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Microplate reader
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (typically 72 hours).[6]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
dot
Caption: MTT Cell Viability Assay Workflow.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of OTS964 in a lung cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
LU-99 human lung cancer cells
-
This compound
-
Vehicle for administration (e.g., for oral gavage or preparation of liposomal formulation)
-
Calipers for tumor measurement
Procedure: [4]
-
Subcutaneously implant LU-99 cells into the flank of the immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle according to the desired route and schedule (e.g., 100 mg/kg daily via oral gavage for 2 weeks).
-
Monitor tumor growth by measuring with calipers at regular intervals.
-
Monitor animal health and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Signaling Pathways
TOPK is integrated into complex signaling networks that regulate cell proliferation and survival. It can be activated by various upstream kinases and, in turn, phosphorylates a range of downstream substrates.
dot
Caption: Simplified TOPK Signaling Pathway.
Conclusion
This compound is a promising anti-cancer agent with a unique mechanism of action that targets the mitotic kinase TOPK. Its ability to induce cytokinesis failure and subsequent apoptosis in cancer cells has been demonstrated in a variety of preclinical models, leading to complete tumor regression in some instances. The detailed protocols and data presented in this guide provide a valuable resource for the scientific community to further investigate the therapeutic potential of OTS964 and the broader strategy of TOPK inhibition in oncology.
References
- 1. promega.com [promega.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
An In-depth Technical Guide to the Discovery and Synthesis of OTS964 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a wide range of human cancers and correlated with poor prognosis.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound. It includes a summary of its in vitro and in vivo preclinical data, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathways and experimental workflows.
Discovery of this compound
The discovery of OTS964 was the result of a comprehensive screening and optimization effort aimed at identifying potent TOPK inhibitors. The process began with the screening of a large chemical library of approximately 300,000 compounds to identify initial hits against TOPK.[3] Promising candidates were then subjected to medicinal chemistry optimization, leading to the synthesis of over 1,000 derivatives to improve potency, selectivity, and pharmacokinetic properties.[3] This extensive effort ultimately led to the identification of OTS964 as a lead candidate for further development.[3]
Mechanism of Action
OTS964 exerts its anti-cancer effects primarily through the potent and selective inhibition of TOPK (also known as PBK), with an IC50 of 28 nM.[4] TOPK plays a crucial role in the late stages of cytokinesis, the final step of cell division.[1][5] Inhibition of TOPK by OTS964 leads to a failure of daughter cells to separate completely, resulting in cytokinesis defects and the formation of intercellular bridges.[1][5] This ultimately triggers apoptotic cell death in cancer cells.[1][5]
OTS964 has also been identified as a potent inhibitor of cyclin-dependent kinase 11 (CDK11), with a Kd of 40 nM.[4][6] CDK11 is involved in the regulation of transcription and cell cycle progression.[7] The dual inhibition of TOPK and CDK11 may contribute to the robust anti-tumor activity of OTS964.
Signaling Pathway
The signaling pathway involving TOPK is complex and integrated with other key cellular processes. The diagram below illustrates the central role of TOPK and the mechanism of its inhibition by OTS964.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of the core thieno[2,3-c]quinoline (B14747715) scaffold, from which OTS964 is derived, has been described in the literature. The synthesis typically involves the construction of the tricyclic ring system followed by functionalization to introduce the desired substituents. OTS964 is (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one hydrochloride.
The synthesis of related thieno[2,3-c]quinoline derivatives often involves multi-step sequences starting from commercially available materials.
Preclinical Data
In Vitro Activity
OTS964 has demonstrated potent cytotoxic activity against a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various TOPK-positive cancer cell lines are summarized in the table below. Notably, the growth inhibitory effect against the TOPK-negative cell line HT29 was significantly weaker, highlighting the target-dependent activity of the compound.[8][9][10]
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6 |
| HepG2 | Liver Cancer | 19 |
| Daudi | Burkitt's Lymphoma | 25 |
| MIAPaca-2 | Pancreatic Cancer | 30 |
| A549 | Lung Cancer | 31 |
| UM-UC-3 | Bladder Cancer | 32 |
| HCT-116 | Colon Cancer | 33 |
| MKN1 | Stomach Cancer | 38 |
| MKN45 | Stomach Cancer | 39 |
| 22Rv1 | Prostate Cancer | 50 |
| DU4475 | Breast Cancer | 53 |
| T47D | Breast Cancer | 72 |
| MDAMB-231 | Breast Cancer | 73 |
| HT29 (TOPK-) | Colon Cancer | 290 |
Table 1: In Vitro Cytotoxicity of OTS964 in Various Cancer Cell Lines.[8][9][10]
In Vivo Efficacy
OTS964 has shown remarkable anti-tumor efficacy in preclinical xenograft models. Both oral and intravenous liposomal formulations have been evaluated.
| Animal Model | Tumor Type | Dosing Regimen | Outcome |
| Mice with LU-99 xenografts | Human Lung Cancer | Intravenous (Liposomal): 40 mg/kg, twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice.[1][3] |
| Mice with LU-99 xenografts | Human Lung Cancer | Oral: 100 mg/kg, daily for 2 weeks | Complete tumor regression in all 6 mice.[1][3] |
Table 2: In Vivo Efficacy of OTS964 in Xenograft Models.
While the free compound administered intravenously showed hematopoietic toxicity, the liposomal formulation effectively mitigated these side effects.[10] Oral administration was generally well-tolerated, with transient and recoverable low white blood cell counts.[1][3]
Experimental Protocols
In Vitro TOPK Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of OTS964 against TOPK in a cell-free system.
Materials:
-
Recombinant active TOPK enzyme
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the diluted OTS964 or vehicle control.
-
Add the TOPK enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each OTS964 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of OTS964 on cancer cell lines.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 3. benthamdirect.com [benthamdirect.com]
- 4. xcessbio.com [xcessbio.com]
- 5. OTS-964 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 9-{4-[2-(Dimethylamino)ethyl]phenyl}-8-hydroxythieno[2,3-c]quinolin-4(5H)-one | C21H20N2O2S | CID 53472806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Reactions of Thieno[2,3-c]quinolines from Arylaldeh...: Ingenta Connect [ingentaconnect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
OTS964 Hydrochloride: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine/threonine kinase that is highly expressed in a wide variety of human cancers and is correlated with poor prognosis, making it a compelling target for cancer therapy.[4][5] OTS964 has demonstrated significant anti-tumor activity in both in vitro and in vivo models, primarily by inducing cytokinesis failure, which subsequently leads to apoptosis in cancer cells.[2][5] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and key experimental methodologies associated with this compound.
Chemical and Physical Properties
This compound is a crystalline solid.[6][7] Its chemical structure and core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one hydrochloride | [2] |
| CAS Number | 1338545-07-5 | [2][8] |
| Molecular Formula | C₂₃H₂₄N₂O₂S · HCl | [6][9] |
| Molecular Weight | 428.97 g/mol | [8][9] |
| Appearance | Crystalline Solid / Solid Powder | [2][6] |
| Purity | ≥98% | [7] |
Solubility and Storage
Proper handling and storage are critical for maintaining the integrity and activity of this compound.
| Parameter | Details | Source |
| Solubility | DMSO: ≥ 83.33 mg/mL (194.26 mM)[10]; 79 mg/mL (184.16 mM)[1]; 30 mg/mL (69.93 mM)[6][8] Ethanol: 1 mg/mL (2.33 mM)[1] Water: < 1 mg/mL (insoluble or slightly soluble)[1]; 2 mg/mL (4.66 mM) with sonication and heat[10] | [1][6][8][10] |
| Storage (Powder) | -20°C for 3 years. Store in a dry and dark place. | [1][2] |
| Storage (In Solvent) | -80°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles. | [1][8] |
Note: Sonication is often recommended to facilitate dissolution in solvents like DMSO and Ethanol.[1] Hygroscopic nature of DMSO can reduce solubility, so fresh solvent is recommended.[8][10]
Mechanism of Action
OTS964 is a dual inhibitor, with high affinity for both TOPK and Cyclin-dependent kinase 11 (CDK11).[8][10][11]
-
TOPK Inhibition: OTS964 is a potent inhibitor of TOPK with a reported IC₅₀ of 28 nM.[10][11][12] TOPK is a key regulator of mitosis, specifically cytokinesis. Inhibition of TOPK by OTS964 disrupts this process, leading to the formation of intercellular bridges and cytokinesis defects. This ultimately triggers apoptosis in cancer cells.[1][2][5] A downstream effect of TOPK inhibition is the decreased phosphorylation of its substrates, such as histone H3.[4][13]
-
CDK11 Inhibition: OTS964 also binds to CDK11B with a high affinity (Kd of 40 nM).[8][10][11] CDK11 plays a crucial role in the regulation of transcription and pre-mRNA splicing.[14][15] The contribution of CDK11 inhibition to the overall anti-cancer effect of OTS964 is an area of active research.
The primary mechanism of action leading to cell death is illustrated in the signaling pathway below.
In Vitro Potency
OTS964 demonstrates potent growth-inhibitory effects across a wide range of human cancer cell lines, particularly those with positive TOPK expression.[1][8] The effect is significantly weaker in TOPK-negative cells, such as HT29, supporting its on-target activity.[11][16]
| Cell Line | Cancer Type | IC₅₀ (nM) | Source |
| LU-99 | Lung Cancer | 7.6 | [1][11][16] |
| HepG2 | Liver Cancer | 19 | [1][11][16] |
| Daudi | Burkitt's Lymphoma | 25 | [1][11][16] |
| A549 | Lung Cancer | 31 | [1][11][16] |
| UM-UC-3 | Bladder Cancer | 32 | [1][11][16] |
| HCT-116 | Colon Cancer | 33 | [1][11][16] |
| MKN1 | Stomach Cancer | 38 | [1][11][16] |
| MKN45 | Stomach Cancer | 39 | [1][11][16] |
| 22Rv1 | Prostate Cancer | 50 | [1][11][16] |
| DU4475 | Breast Cancer | 53 | [1][11][16] |
| T47D | Breast Cancer | 72 | [1][11][16] |
| MDA-MB-231 | Breast Cancer | 73 | [1][11][16] |
| HT29 | Colon Cancer (TOPK-negative) | 290 | [1][11][16] |
Experimental Protocols
Cell Viability Assay for IC₅₀ Determination (MTT/CCK-8 Method)
Determining the half-maximal inhibitory concentration (IC₅₀) is a fundamental assay for assessing the potency of a compound.[17] Colorimetric assays like MTT and CCK-8 are commonly used.[18][19]
Objective: To quantify the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent
-
MTT Solubilization Solution (e.g., acidified isopropanol (B130326) or DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in fresh DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various OTS964 concentrations (and a vehicle control, e.g., 0.1% DMSO).
-
-
Incubation:
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Add 100 µL of solubilization solution to dissolve the crystals.[19][21]
-
For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Viable cells reduce the WST-8 salt to a soluble orange formazan product.[19][22]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance on a microplate reader. The wavelength is typically 570 nm for MTT and 450 nm for CCK-8.[1][8][19]
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent inhibition against the log of the OTS964 concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.[23]
-
In Vivo Activity
In xenograft models using human cancer cells, OTS964 has demonstrated remarkable efficacy.[6] While administration of the free compound can cause transient hematopoietic side effects like leukocytopenia, a liposomal formulation of OTS964 was shown to cause complete regression of transplanted tumors in mice without adverse reactions.[2][8] Furthermore, oral administration of the free compound also achieved complete tumor regression, suggesting its potential for practical clinical application.[10][13]
Conclusion
This compound is a well-characterized, potent inhibitor of TOPK and CDK11 with significant anti-cancer properties. Its mechanism of inducing cytokinesis failure leading to apoptosis is well-documented across numerous cancer cell lines. The availability of detailed chemical data, in vitro potency profiles, and established experimental protocols makes it a valuable tool for cancer research and a promising candidate for further drug development.
References
- 1. This compound | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 6. caymanchem.com [caymanchem.com]
- 7. OTS964 (hydrochloride) - Biochemicals - CAT N°: 17052 [bertin-bioreagent.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. OTS-964 | CAS#:1338545-07-5 | Chemsrc [chemsrc.com]
- 14. Crystal structure of the CDK11 kinase domain bound to the small molecule inhibitor OTS964 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound [chembk.com]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. rsc.org [rsc.org]
- 23. clyte.tech [clyte.tech]
In Vitro and In Vivo Efficacy of OTS964 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of OTS964 hydrochloride, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK). The following sections detail the compound's mechanism of action, its efficacy in both laboratory (in vitro) and animal (in vivo) models, and comprehensive protocols for key experimental procedures.
Executive Summary
OTS964 is an orally active small molecule that has demonstrated significant anti-tumor activity across a range of cancer types. It primarily targets TOPK, a serine/threonine kinase overexpressed in many human cancers and correlated with poor prognosis.[1][2][3] The primary mechanism of action involves the inhibition of TOPK, which leads to defects in cytokinesis, the final stage of cell division, ultimately resulting in apoptotic cell death.[3][4] Notably, OTS964 has shown the ability to induce complete tumor regression in aggressive lung cancer xenograft models.[1][4] While the free compound can exhibit hematopoietic toxicity, a liposomal formulation has been developed that mitigates these side effects without compromising efficacy.[1][5] This guide synthesizes the available quantitative data and experimental methodologies to provide a comprehensive resource for researchers in the field of oncology drug development.
Mechanism of Action
OTS964 is a high-affinity inhibitor of TOPK with an IC50 of 28 nM.[6][7][8] TOPK plays a crucial role in mitosis, and its inhibition by OTS964 disrupts this process. Specifically, treatment with OTS964 leads to a failure of cytokinesis, causing cells to become multinucleated before undergoing apoptosis.[4][5] This is evidenced by the decreased phosphorylation of downstream TOPK targets, such as histone H3.[3]
OTS964 also potently inhibits cyclin-dependent kinase 11 (CDK11) with a binding affinity (Kd) of 40 nM.[6][7][8] The contribution of CDK11 inhibition to the overall anti-cancer effect of OTS964 is an area of ongoing investigation. Additionally, studies have shown that OTS964 can induce autophagy, as indicated by increased expression of LC3-II and decreased expression of p62.[3][6][8]
dot
Quantitative Data Summary
In Vitro Cytotoxicity
OTS964 demonstrates potent cytotoxicity against a wide range of human cancer cell lines, particularly those with positive TOPK expression. The half-maximal inhibitory concentrations (IC50) for various cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LU-99 | Lung Cancer | 7.6 | [5][7] |
| HepG2 | Liver Cancer | 19 | [5][7] |
| Daudi | Burkitt's Lymphoma | 25 | [5][7] |
| A549 | Lung Cancer | 31 | [5][7] |
| UM-UC-3 | Bladder Cancer | 32 | [5][7] |
| HCT-116 | Colon Cancer | 33 | [5][7] |
| MKN1 | Stomach Cancer | 38 | [5][7] |
| MKN45 | Stomach Cancer | 39 | [5][7] |
| 22Rv1 | Prostate Cancer | 50 | [5][7] |
| DU4475 | Breast Cancer | 53 | [5][7] |
| T47D | Breast Cancer | 72 | [5][7] |
| MDA-MB-231 | Breast Cancer | 73 | [5][7] |
| HT29 | Colon Cancer (TOPK-negative) | 290 | [5][7] |
In Vivo Efficacy in Lung Cancer Xenograft Model
Studies using a highly aggressive human lung cancer (LU-99) xenograft model in mice have shown remarkable efficacy with OTS964 treatment, leading to complete tumor regression.
| Formulation | Administration Route | Dosage Regimen | Outcome | Toxicity Notes | Reference |
| Liposomal | Intravenous | Not specified, twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice | No detectable toxicity | [1][4] |
| Free Drug | Oral | 100 mg/kg, daily for 2 weeks | Complete tumor regression in all 6 mice | Transient low white blood cell counts (recovered) | [1][4] |
Experimental Protocols
The following section provides detailed methodologies for key experiments performed in the evaluation of OTS964.
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is representative for determining the IC50 values of OTS964 against adherent cancer cell lines such as A549.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.5%.[7]
-
Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of OTS964. Include vehicle control wells (medium with DMSO) and blank wells (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[5]
-
-
MTT Assay and Data Analysis:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7][9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the OTS964 concentration to determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation of TOPK downstream targets, such as Histone H3.
-
Cell Lysis:
-
Plate and treat cells with desired concentrations of OTS964 for the specified time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-Histone H3 (Ser10), rabbit anti-total Histone H3) diluted in blocking buffer overnight at 4°C with gentle rocking.[2][10]
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.[10]
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
In Vivo Xenograft Study
This protocol describes the establishment of a human lung cancer xenograft model and treatment with OTS964.
-
Animal Model and Tumor Implantation:
-
Use female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Harvest LU-99 human lung cancer cells from culture.
-
Subcutaneously inject 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
-
Treatment Protocol:
-
Monitor tumor growth regularly using calipers (Volume = (width^2 x length)/2).
-
When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment groups.[1][4]
-
Oral Administration: Administer 100 mg/kg of OTS964 (formulated in a suitable vehicle like 0.5% methylcellulose) daily via oral gavage for 14 consecutive days.[1][4]
-
Intravenous Administration (Liposomal):
-
The control group receives the vehicle alone.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry.
-
Immunohistochemistry (IHC)
This protocol is for the analysis of protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from the xenograft study.
-
Tissue Preparation:
-
Fix the excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process the tissues and embed them in paraffin (B1166041) wax. Section the blocks to a thickness of 4-5 µm and mount on charged slides.[13]
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene (3 changes, 5 minutes each).[13]
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) and finally in deionized water.[13]
-
-
Antigen Retrieval and Staining:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.[13]
-
Block endogenous peroxidase activity with 0.3% H2O2 for 10 minutes.[13]
-
Block non-specific binding with a serum block (e.g., 10% goat serum) for 1 hour.[13]
-
Incubate with the primary antibody (e.g., anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen substrate and counterstain with hematoxylin.[13]
-
-
Imaging and Analysis:
-
Dehydrate the slides, clear with xylene, and coverslip.
-
Image the slides with a bright-field microscope and quantify the staining using appropriate image analysis software.
-
Experimental Workflows
dot
Conclusion
This compound is a highly promising anti-cancer agent with a well-defined mechanism of action targeting the TOPK kinase. It exhibits potent in vitro activity against a multitude of cancer cell lines and has demonstrated unprecedented efficacy in in vivo models, capable of inducing complete and lasting tumor regression. The development of a liposomal formulation successfully addresses the hematopoietic toxicity of the free compound, enhancing its clinical potential. The data and protocols presented in this guide offer a solid foundation for further research and development of OTS964 as a novel cancer therapeutic.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-Histone H3 (Thr11) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. news-medical.net [news-medical.net]
- 4. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 5. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 7. benchchem.com [benchchem.com]
- 8. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
OTS964 Hydrochloride: A Dual Inhibitor of TOPK and CDK11 for Cancer Therapy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
OTS964 hydrochloride is a potent, orally bioavailable small molecule inhibitor with significant anti-neoplastic properties. Initially identified as a selective inhibitor of T-Lymphokine-Activated Killer Cell-Originated Protein Kinase (TOPK), further research has revealed its potent inhibitory activity against Cyclin-Dependent Kinase 11 (CDK11). This dual-targeting mechanism disrupts fundamental cellular processes essential for cancer cell proliferation and survival, namely cytokinesis and pre-mRNA splicing, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the target proteins of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Target Proteins and In Vitro Efficacy
This compound exerts its anti-cancer effects primarily through the inhibition of two key protein kinases: TOPK and CDK11.
T-Lymphokine-Activated Killer Cell-Originated Protein Kinase (TOPK)
TOPK, also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is highly expressed in various human cancers and correlates with poor prognosis.[1][2] It plays a crucial role in mitosis, particularly in cytokinesis.
Cyclin-Dependent Kinase 11 (CDK11)
CDK11 is a member of the cyclin-dependent kinase family, which is essential for the regulation of transcription and pre-mRNA splicing.[3] OTS964 has been identified as a potent and selective inhibitor of CDK11.[4]
Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of OTS964 against its primary targets and a panel of cancer cell lines.
Table 1: Biochemical Inhibitory Activity of OTS964
| Target Protein | Assay Type | Parameter | Value (nM) |
| TOPK | Cell-free assay | IC50 | 28[5][6] |
| CDK11B | Cell-free assay | Kd | 40[5][6] |
Table 2: Cellular Inhibitory Activity of OTS964 (IC50 values in nM)
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6[7] |
| HepG2 | Liver Cancer | 19[7] |
| Daudi | Burkitt's Lymphoma | 25[7] |
| A549 | Lung Cancer | 31[7] |
| UM-UC-3 | Bladder Cancer | 32[7] |
| HCT-116 | Colon Cancer | 33[7] |
| MKN1 | Stomach Cancer | 38[7] |
| MKN45 | Stomach Cancer | 39[7] |
| 22Rv1 | Prostate Cancer | 50[7] |
| DU4475 | Breast Cancer | 53[7] |
| T47D | Breast Cancer | 72[7] |
| MDAMB-231 | Breast Cancer | 73[7] |
| HT29 (TOPK-negative) | Colon Cancer | 290[7] |
Mechanism of Action and Signaling Pathways
OTS964's dual inhibition of TOPK and CDK11 leads to distinct but complementary anti-cancer effects.
Inhibition of TOPK and Disruption of Cytokinesis
Inhibition of TOPK by OTS964 disrupts the final stage of cell division, cytokinesis.[8] This leads to the formation of intercellular bridges, failed cell separation, and subsequent induction of apoptosis.[7][9] OTS964 has been shown to decrease the autophosphorylation of TOPK at Thr9 and the phosphorylation of its downstream substrate, histone H3 at Ser10.[6]
Inhibition of CDK11 and Disruption of Pre-mRNA Splicing
OTS964's inhibition of CDK11 disrupts the process of pre-mRNA splicing by preventing the phosphorylation of the splicing factor SF3B1.[7] This leads to the retention of introns and the production of non-functional mRNA, ultimately triggering cell cycle arrest and apoptosis.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Assay (for TOPK)
This protocol outlines a general procedure to measure the inhibitory activity of OTS964 on TOPK kinase.
Materials:
-
Recombinant active TOPK enzyme
-
Suitable substrate (e.g., Histone H3)
-
ATP (radiolabeled with γ-³²P or for use with ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound
-
96-well plates
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant TOPK enzyme to each well.
-
Add the diluted OTS964 or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography (for γ-³²P ATP) or measure luminescence (for ADP-Glo™ assay).
-
Quantify the band or signal intensity to determine the extent of inhibition and calculate the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging roles and therapeutic potential of cyclin-dependent kinase 11 (CDK11) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of the CDK11 kinase domain bound to the small molecule inhibitor OTS964 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Roles of TOPK in Tumorigenesis and Development: Structure, Mechanisms, Pathways, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
OTS964 Hydrochloride: A Potent TOPK Inhibitor Targeting Cytokinesis in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
OTS964 hydrochloride is a selective and orally active small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a multitude of human cancers and correlated with poor prognosis.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its profound effects on critical signaling pathways, and detailed methodologies for its preclinical evaluation. Through the inhibition of TOPK, OTS964 disrupts cytokinesis, leading to polyploidy and subsequent apoptosis in cancer cells, and has demonstrated complete tumor regression in xenograft models.[2][3] This document serves as a resource for researchers investigating novel anti-cancer therapeutics and for professionals in drug development exploring the clinical potential of TOPK inhibition.
Introduction
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the MAPKK-like serine/threonine kinase family.[3] Its expression is typically restricted to proliferating cells and is notably upregulated in a wide array of malignancies, including lung, breast, and colon cancers.[1][4] High TOPK expression is often associated with aggressive tumor phenotypes and unfavorable patient outcomes.[1] TOPK plays a crucial role in mitosis, particularly in the process of cytokinesis, the final stage of cell division.[1][3] Its pivotal role in cancer cell proliferation and its limited expression in healthy adult tissues make it an attractive target for cancer therapy.[1][4]
This compound is a potent and selective inhibitor of TOPK, developed as a promising anti-cancer agent.[5][6] This guide delves into the molecular interactions and cellular consequences of TOPK inhibition by OTS964, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.
Mechanism of Action and Signaling Pathways
This compound exerts its primary anti-neoplastic effects through the direct inhibition of TOPK kinase activity.[5][6] It is a high-affinity inhibitor with a reported IC50 of 28 nM.[6][7] Additionally, OTS964 has been identified as a potent inhibitor of cyclin-dependent kinase 11 (CDK11), binding to CDK11B with a dissociation constant (Kd) of 40 nM.[7][8]
Inhibition of the TOPK Signaling Pathway and Induction of Cytokinesis Failure
The primary mechanism of action of OTS964 is the disruption of cytokinesis.[2][3] TOPK is essential for the successful completion of this final stage of cell division. Inhibition of TOPK by OTS964 leads to a failure in the separation of daughter cells, resulting in the formation of multinucleated cells and ultimately triggering apoptosis.[1][4] Treatment with OTS964 has been shown to decrease the autophosphorylation of TOPK at Threonine 9 and the phosphorylation of its downstream substrate, histone H3 at Serine 10.[9]
References
- 1. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 2. axonmedchem.com [axonmedchem.com]
- 3. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 5. medkoo.com [medkoo.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
The Role of OTS964 Hydrochloride in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase that is overexpressed in a variety of human cancers and correlates with poor prognosis.[1][2] As a member of the mitogen-activated protein kinase kinase (MAPKK) family, TOPK plays a crucial role in regulating essential cellular processes, including cell cycle progression, proliferation, survival, and apoptosis.[3][4] Its restricted expression in normal adult tissues makes it an attractive target for cancer therapy.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, a summary of its preclinical efficacy, and detailed experimental protocols for its use in cancer research.
Introduction to this compound
OTS964 is an orally active and selective inhibitor of TOPK with a reported IC50 of 28 nM in cell-free assays.[5] It has demonstrated significant anti-tumor activity in various cancer models, both in vitro and in vivo, by inducing cytokinesis failure and subsequent apoptosis in cancer cells.[1][6] Furthermore, OTS964 has been identified as a potent inhibitor of cyclin-dependent kinase 11 (CDK11), with a binding affinity (Kd) of 40 nM, which also contributes to its anti-cancer effects.[5][7]
Mechanism of Action and Signaling Pathways
OTS964 primarily exerts its anti-cancer effects through the inhibition of TOPK. TOPK is a key downstream effector in several oncogenic signaling pathways. By inhibiting TOPK, OTS964 disrupts these pathways, leading to cell cycle arrest and apoptosis.
The TOPK Signaling Pathway
TOPK is activated by various upstream kinases and, in turn, phosphorylates a range of downstream substrates that promote tumorigenesis.[3] Key signaling cascades involving TOPK include the ERK/RSK/c-Jun pathway, which is crucial for cancer cell proliferation and migration.[3][4] TOPK can also be regulated by other important cancer-related proteins such as MET, ALK, and EGFR.[8] Inhibition of TOPK by OTS964 leads to decreased phosphorylation of its downstream targets, including histone H3, which is critical for chromosome condensation during mitosis.[9] This disruption of mitotic processes results in cytokinesis defects and ultimately leads to apoptotic cell death.[1]
Quantitative Data on the Efficacy of OTS964
In Vitro Efficacy of OTS964
OTS964 has demonstrated potent growth-inhibitory effects across a wide range of TOPK-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LU-99 | Lung Cancer | 7.6 | [7] |
| HepG2 | Liver Cancer | 19 | [7] |
| Daudi | Burkitt's Lymphoma | 25 | [7] |
| A549 | Lung Cancer | 31 | [7] |
| UM-UC-3 | Bladder Cancer | 32 | [7] |
| HCT-116 | Colon Cancer | 33 | [7] |
| MKN1 | Stomach Cancer | 38 | [7] |
| MKN45 | Stomach Cancer | 39 | [7] |
| 22Rv1 | Prostate Cancer | 50 | [7] |
| DU4475 | Breast Cancer | 53 | [7] |
| T47D | Breast Cancer | 72 | [7] |
| MDAMB-231 | Breast Cancer | 73 | [7] |
| HT29 | Colon Cancer (TOPK-negative) | 290 | [7] |
| MCF-7 | Breast Cancer | 143.0 | [10] |
| MDA-MB-231 | Breast Cancer | 138.0 | [10] |
In Vivo Efficacy of OTS964 in Xenograft Models
OTS964 has shown remarkable efficacy in preclinical xenograft models, leading to complete tumor regression in some cases.
| Animal Model | Cancer Type | Administration Route | Dosage | Schedule | Outcome | Reference |
| Nude mice with LU-99 xenografts | Human Lung Cancer | Intravenous (liposomal) | Not Specified | Twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice | [11] |
| Nude mice with LU-99 xenografts | Human Lung Cancer | Oral | 100 mg/kg | Daily for 2 weeks | Complete tumor regression in all 6 mice | [2][11] |
| NSG mice with U87 xenografts | Human Glioblastoma | Intravenous ([18F]FE-OTS964 for PET) | N/A | Single dose | Tumor uptake of 3.06 ± 0.30 %ID/cc | [12][13] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is adapted from methodologies described in studies evaluating OTS964.[7][14]
-
Cell Plating: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of appropriate growth medium. Allow cells to adhere overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[7] Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the plates and add 100 µL of the medium containing various concentrations of OTS964. Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).
-
Incubation: Incubate the plates for 72 hours at 37°C.[7][14]
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm using a microplate reader.[7][14]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
In Vivo Xenograft Study
This protocol is a generalized representation based on published studies.[2][11]
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 LU-99 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 150 mm³).[11] Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment Groups: Randomize mice into treatment and control groups.
-
Treatment Group (Oral): Administer this compound by oral gavage at a specified dose (e.g., 100 mg/kg) daily for a set period (e.g., 2 weeks).[2][11]
-
Treatment Group (Intravenous): For liposomal formulations, administer intravenously at a specified dose and schedule (e.g., twice a week for 3 weeks).[11]
-
Control Group: Administer the vehicle solution using the same route and schedule.
-
-
Monitoring: Monitor tumor growth and the general health of the mice (e.g., body weight) throughout the study.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Tissue Analysis: Harvest tumors for further analysis (e.g., histology, western blotting).
Mechanisms of Resistance
A potential challenge in the clinical application of OTS964 is the development of drug resistance. Studies have shown that overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (breast cancer resistance protein/BCRP) and ABCB1 (P-glycoprotein), can lead to resistance to OTS964.[15][16][17][18] OTS964 has been identified as a substrate for these efflux pumps, and its efficacy is reduced in cells overexpressing these transporters.[15][16][18] Co-administration of ABC transporter inhibitors, such as verapamil, has been shown to sensitize resistant cells to OTS964.[16][18]
Conclusion
This compound is a promising anti-cancer agent that targets TOPK, a kinase frequently overexpressed in various malignancies. Its ability to induce complete tumor regression in preclinical models highlights its therapeutic potential.[1][2][11] Further research is warranted to optimize its delivery, mitigate potential toxicities, and overcome resistance mechanisms to translate its preclinical success into clinical benefits for cancer patients. The development of radiolabeled OTS964 for PET imaging may also aid in patient selection and monitoring of treatment response.[12][13]
References
- 1. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 3. ijbs.com [ijbs.com]
- 4. The Roles of TOPK in Tumorigenesis and Development: Structure, Mechanisms, Pathways, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 12. [18F]FE-OTS964: a Small Molecule Targeting TOPK for In Vivo PET Imaging in a Glioblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [18F]FE-OTS964: a Small Molecule Targeting TOPK for In Vivo PET Imaging in a Glioblastoma Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to OTS964 Hydrochloride: A Potent TOPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a variety of human cancers and correlated with poor prognosis.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols. The information presented herein is intended to support researchers and drug development professionals in their investigation and potential application of this promising anti-cancer agent.
Introduction
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a key regulator of mitosis, particularly in the process of cytokinesis.[1][4] Its expression is largely restricted to proliferating cells and is significantly upregulated in numerous malignancies, making it an attractive target for cancer therapy.[1][2][3] this compound has emerged as a high-affinity inhibitor of TOPK, demonstrating robust anti-tumor activity in both in vitro and in vivo models.[1][5][6] This document serves as a technical resource, consolidating key data and methodologies related to the preclinical evaluation of this compound.
Chemical and Physical Properties
This compound is the hydrochloride salt of OTS964.
| Property | Value |
| Chemical Name | (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one hydrochloride |
| Molecular Formula | C23H25ClN2O2S |
| Molecular Weight | 428.98 g/mol [6] |
| CAS Number | 1338545-07-5[5][6] |
| Appearance | Crystalline solid[7] |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (>10 mM) and Ethanol.[7][8] |
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of TOPK.[5][6] It also exhibits potent inhibitory activity against cyclin-dependent kinase 11 (CDK11).[5][9][10]
-
TOPK Inhibition: OTS964 binds to TOPK with high affinity, inhibiting its kinase activity.[6][7] This disruption of TOPK function leads to defects in cytokinesis, the final stage of cell division.[1][4] Consequently, cancer cells fail to separate completely, leading to apoptosis.[1][4][11]
-
CDK11 Inhibition: OTS964 is also a potent inhibitor of CDK11, binding to CDK11B with a Kd of 40 nM.[5][9][10] CDK11 is involved in transcription and pre-mRNA splicing, and its inhibition is thought to contribute to the anti-proliferative effects of OTS964.[12][13]
Signaling Pathway of OTS964 Action
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent growth-inhibitory effects across a wide range of TOPK-positive cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6[7][8][9][14] |
| HepG2 | Liver Cancer | 19[7][8][9][14] |
| Daudi | Burkitt's Lymphoma | 25[7][8][9][14] |
| A549 | Lung Cancer | 31[7][8][9][14] |
| UM-UC-3 | Bladder Cancer | 32[7][8][9][14] |
| HCT-116 | Colon Cancer | 33[7][8][9][14] |
| MKN1 | Stomach Cancer | 38[7][8][9][14] |
| MKN45 | Stomach Cancer | 39[7][8][9][14] |
| 22Rv1 | Prostate Cancer | 50[7][8][9][14] |
| DU4475 | Breast Cancer | 53[7][8][9][14] |
| T47D | Breast Cancer | 72[7][8][9][14] |
| MDA-MB-231 | Breast Cancer | 73[7][8][9][14] |
| HT29 (TOPK-negative) | Colon Cancer | 290[7][8][9][14] |
In Vivo Activity
This compound has shown significant anti-tumor efficacy in xenograft models, leading to complete tumor regression in some cases.
| Animal Model | Cancer Type | Dosing Regimen | Outcome |
| Mice bearing LU-99 xenografts | Lung Cancer | 40 mg/kg, intravenous (liposomal formulation), on days 1, 4, 8, 11, 15, and 18 | Complete tumor regression.[5] |
| Mice bearing LU-99 xenografts | Lung Cancer | 50 or 100 mg/kg/day, oral administration, for 2 weeks | Complete tumor regression.[5] |
| Mice with multiple myeloma xenografts | Multiple Myeloma | 100 mg/kg, oral, 5 days per week | 48%-81% reduction in tumor size.[15] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is a standard method to determine the IC50 of this compound against various cancer cell lines.
-
Cell Plating: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations for 72 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
This protocol outlines a typical in vivo efficacy study of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., LU-99) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or a vehicle control according to the desired dosing regimen (e.g., oral gavage or intravenous injection). The use of a liposomal formulation for intravenous administration has been shown to reduce hematopoietic toxicity.[1][6][11]
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Experimental Workflow for In Vivo Xenograft Study
Considerations and Future Directions
While this compound shows significant promise, there are important considerations for its development. Administration of the free compound has been associated with hematopoietic adverse reactions, such as leukocytopenia and thrombocytosis.[4][6][14] However, the use of a liposomal formulation has been shown to mitigate these toxicities without compromising anti-tumor efficacy.[1][4][6][11][14] Additionally, studies have suggested that OTS964 may be susceptible to ABCG2-mediated drug resistance, which could impact its therapeutic effectiveness in certain contexts.[16][17]
Future research should focus on optimizing the delivery of this compound to enhance its therapeutic index. Further investigation into combination therapies and the mechanisms of resistance will also be crucial for the clinical translation of this potent TOPK inhibitor.
Conclusion
This compound is a powerful dual inhibitor of TOPK and CDK11 with demonstrated preclinical anti-cancer activity across a range of tumor types. Its unique mechanism of action, leading to cytokinesis failure and apoptosis, presents a novel therapeutic strategy. While challenges related to toxicity and potential resistance exist, ongoing research and formulation development are poised to address these issues, paving the way for potential clinical investigation. This guide provides a foundational resource for scientists dedicated to advancing novel cancer therapeutics.
References
- 1. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 3. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 4. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. OTS-964 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. chembk.com [chembk.com]
- 15. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
OTS964 hydrochloride in vivo dosage and administration
Application Notes: OTS964 Hydrochloride In Vivo Use
Introduction
OTS964 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is overexpressed in a wide range of human cancers, including lung and breast cancer, and its high expression often correlates with a poor prognosis.[1][3] OTS964 also demonstrates potent inhibitory activity against cyclin-dependent kinase 11 (CDK11).[4][5][6] The primary mechanism of action involves the inhibition of TOPK, which plays a crucial role in the late stages of cytokinesis.[1][7] By inhibiting TOPK, OTS964 induces defects in cell division, leading to subsequent apoptosis in cancer cells.[2][7] Preclinical in vivo studies have demonstrated that OTS964 can lead to complete tumor regression in xenograft models, highlighting its potential as a therapeutic agent.[1][3][4]
Key In Vivo Findings
In vivo studies have primarily utilized human cancer cell line xenografts in immunodeficient mice. The most extensively studied model is the LU-99 human lung cancer cell line transplanted into nude mice.[1][4][7]
-
Efficacy : Both intravenous and oral administration of OTS964 have been shown to be highly effective, capable of inducing complete tumor regression even after treatment has ceased.[1][3][4] In a model using LU-99 lung tumors, intravenous administration of a liposomal formulation resulted in the complete disappearance of tumors in five out of six mice.[1][8] Similarly, daily oral administration of the free drug led to complete tumor regression in all six treated mice.[3][8]
-
Toxicity and Mitigation : The primary dose-limiting toxicity associated with the free form of OTS964 is hematopoietic, specifically leukocytopenia (a reduction in white blood cells) accompanied by thrombocytosis.[1][9] This toxicity was found to be transient, with white blood cell counts recovering within two weeks after stopping the oral treatment.[1][8] A significant advancement in mitigating this side effect was the development of a liposomal formulation. When administered intravenously, the liposomal version of OTS964 eliminated the hematopoietic toxicity while retaining high anti-tumor efficacy.[1][9]
-
Formulations : OTS964 has been successfully administered in different formulations. For intravenous injection, a liposomal formulation is preferred to avoid hematopoietic toxicity.[9] The free drug, this compound, can be administered effectively via oral gavage.[4][5]
Data Summary
The following tables summarize the quantitative data from preclinical in vivo and in vitro studies of OTS964.
Table 1: Summary of this compound In Vivo Efficacy Studies
| Animal Model | Cancer Cell Line | Formulation | Dosage | Administration Route & Schedule | Key Outcome | Reference(s) |
| Nude Mice | LU-99 (Lung) | Free Compound | 40 mg/kg | Intravenous (IV); Days 1, 4, 8, 11, 15, 18 | Tumors continued to shrink after treatment, leading to complete regression. | [4][5][6] |
| Nude Mice | LU-99 (Lung) | Liposomal | 40 mg/kg | Intravenous (IV); Twice a week for 3 weeks | Complete tumor disappearance in 5 of 6 mice with no detectable toxicity. | [1][8] |
| Nude Mice | LU-99 (Lung) | Free Compound | 50 mg/kg/day | Oral; Daily for 2 weeks | 79% Tumor Growth Inhibition (TGI) on day 15. | [7] |
| Nude Mice | LU-99 (Lung) | Free Compound | 100 mg/kg/day | Oral; Daily for 2 weeks | Complete tumor regression in all 6 mice; transient leukocytopenia observed. | [1][3][4][7][8] |
| NSG Mice | U87 (Glioblastoma) | [18F]FE-OTS964 | Not specified (for imaging) | Intravenous (IV); Single dose | Successful tumor uptake (3.06 ± 0.30 %ID/cc) for PET imaging. | [10] |
| Nude Mice | SW620/Ad300 (Colon) | Free Compound | Not specified | Not specified | The combination of OTS964 and Verapamil significantly inhibited tumor growth. | [11] |
Table 2: In Vitro Potency of OTS964 Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| LU-99 | Lung | 7.6 | [9][12] |
| A549 | Lung | 31 | [9][12] |
| HepG2 | Liver | 19 | [9][12] |
| Daudi | Burkitt's Lymphoma | 25 | [9][12] |
| MIAPaca-2 | Pancreatic | 30 | [9][12] |
| UM-UC-3 | Bladder | 32 | [9][12] |
| HCT-116 | Colon | 33 | [9][12] |
| MKN1 | Gastric | 38 | [9][12] |
| MKN45 | Gastric | 39 | [9][12] |
| 22Rv1 | Prostate | 50 | [9][12] |
| DU4475 | Breast | 53 | [9][12] |
| T47D | Breast | 72 | [9][12] |
| MDA-MB-231 | Breast | 73 | [9][12] |
| HT29 (TOPK-negative) | Colon | 290 | [9][12] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the efficacy of OTS964 in nude mice bearing human tumor xenografts (e.g., LU-99).
1. Animal Model and Tumor Implantation:
-
Use female BALB/c nude mice, 6-8 weeks old.
-
Culture LU-99 human lung cancer cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
Monitor tumor growth with calipers. When tumors reach a volume of approximately 150 mm³, randomize mice into treatment and control groups (n=6-8 per group).[1][3][8]
2. Drug Formulation and Preparation:
-
For Oral Administration (Free Compound):
- Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
- Prepare fresh daily before administration.
-
For Intravenous Administration (Liposomal Formulation):
3. Drug Administration:
-
Control Group: Administer the vehicle solution corresponding to the treatment group.
-
Oral Treatment Group: Administer this compound by oral gavage at a dose of 100 mg/kg, once daily for 14 consecutive days.[3][8]
-
Intravenous Treatment Group: Administer liposomal OTS964 at a dose of 40 mg/kg via tail vein injection, twice a week for three weeks.[1][8]
4. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity (e.g., changes in behavior, weight loss).
-
For studies using the free compound, conduct complete blood counts (CBCs) at baseline and after the treatment period to assess hematopoietic toxicity.[1][8]
-
The primary endpoint is tumor growth inhibition or regression. Euthanize mice when tumors reach a predetermined maximum size or if significant toxicity is observed.
Visualizations
OTS964 Mechanism of Action
Caption: OTS964 inhibits TOPK, leading to cytokinesis failure and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing OTS964 efficacy in a xenograft model.
Comparison of OTS964 Formulations
Caption: Efficacy and toxicity comparison of OTS964 formulations.
References
- 1. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OTS964 | CAS#:1338542-14-5 | Chemsrc [chemsrc.com]
- 7. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. selleckchem.com [selleckchem.com]
- 10. [18F]FE-OTS964: a Small Molecule Targeting TOPK for In Vivo PET Imaging in a Glioblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]
Standard Protocol for OTS964 Hydrochloride in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PBK (PDZ-binding kinase).[1][2] TOPK is a serine/threonine kinase that is overexpressed in a wide variety of human cancers and is correlated with poor prognosis.[3] OTS964 has demonstrated significant anti-tumor activity in preclinical models by inducing cytokinesis failure, leading to apoptosis in cancer cells.[2][4] This document provides detailed application notes and a standard protocol for the use of this compound in cell culture experiments.
Mechanism of Action
OTS964 selectively inhibits the kinase activity of TOPK with a reported IC50 of 28 nM in a cell-free assay.[1][5] Inhibition of TOPK disrupts the process of cytokinesis, the final stage of cell division, ultimately leading to programmed cell death (apoptosis).[2][6] While highly selective for TOPK, OTS964 has also been shown to be a potent inhibitor of cyclin-dependent kinase 11 (CDK11), with a dissociation constant (Kd) of 40 nM.[1][2] The primary mode of action, however, is attributed to its effect on TOPK.[6][7]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of OTS964 in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6[6][7][8] |
| HepG2 | Liver Cancer | 19[6][7][8] |
| Daudi | Burkitt's Lymphoma | 25[6][7][8] |
| MIAPaca-2 | Pancreatic Cancer | 30[6][7][8] |
| A549 | Lung Cancer | 31[6][7][8] |
| UM-UC-3 | Bladder Cancer | 32[6][7][8] |
| HCT-116 | Colon Cancer | 33[6][7][8] |
| MKN1 | Stomach Cancer | 38[6][7][8] |
| MKN45 | Stomach Cancer | 39[6][7][8] |
| 22Rv1 | Prostate Cancer | 50[6][7][8] |
| DU4475 | Breast Cancer | 53[6][7][8] |
| T47D | Breast Cancer | 72[6][7][8] |
| MDAMB-231 | Breast Cancer | 73[6][7][8] |
| HT29 | Colon Cancer (TOPK-negative) | 290[6][7][8] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO.[6] To prepare a 10 mM stock solution, dissolve 4.29 mg of this compound (molecular weight: 428.97 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of OTS964 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical concentration range to test would be from 1 nM to 1 µM. Remember to include a vehicle control (DMSO) at the same concentration as the highest OTS964 concentration used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of OTS964 or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[6][7]
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the OTS964 concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of TOPK Inhibition by OTS964
Caption: TOPK signaling pathway and its inhibition by OTS964.
Experimental Workflow for OTS964 Cell Viability Assay
Caption: Step-by-step workflow for the OTS964 cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]
- 8. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dissolving OTS964 Hydrochloride for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS964 hydrochloride is a potent and selective dual inhibitor of T-LAK cell-originated protein kinase (TOPK) and cyclin-dependent kinase 11 (CDK11), with an IC50 of 28 nM for TOPK.[1][2][3] It has demonstrated significant anti-tumor activity in various cancer models by inducing cytokinesis failure and subsequent apoptosis in cancer cells.[3][4] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in both in vitro and in vivo laboratory experiments. These application notes provide detailed protocols for the dissolution, storage, and handling of this compound.
Solubility Data
The solubility of this compound varies depending on the solvent and storage conditions. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but has limited solubility in aqueous solutions and ethanol.[1][5][6] For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][6]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ≥ 83.33[1] | ≥ 194.26[1] | Use of fresh, anhydrous DMSO is highly recommended.[1][6] |
| 79[6] | 184.16[6] | Sonication is recommended to aid dissolution.[6] | |
| 30 - 31.25[5] | 69.93 - 72.84[5] | Solubility can vary between batches. | |
| Water | 2[1] | 4.66[1] | Requires ultrasonication and warming to 60°C.[1] |
| < 1[6] | Insoluble or slightly soluble[6] | ||
| Ethanol | 1[6] | 2.33[6] | Sonication is recommended to aid dissolution.[6] |
Experimental Protocols
In Vitro Application: Preparation of Stock and Working Solutions
For cell-based assays, this compound is typically prepared as a concentrated stock solution in DMSO, which is then further diluted to the final working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, pre-warmed cell culture medium
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 428.97 g/mol ), weigh out 0.429 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 0.429 mg of powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and/or sonication can be used to aid dissolution if necessary.[7]
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[8]
Protocol for Preparing a Working Solution:
-
Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration. It is recommended to prepare intermediate dilutions to ensure accuracy. For example, to achieve a 10 nM working solution, you could perform a 1:1000 dilution of the 10 mM stock.
-
Mixing and Use: Gently mix the working solution by inverting the tube or pipetting up and down. Add the final working solution to your cell cultures immediately.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO as in the drug-treated samples.[9]
In Vivo Application: Preparation of Dosing Solutions
For animal studies, this compound can be administered intravenously or orally. The choice of formulation depends on the experimental design and aims to ensure bioavailability while minimizing toxicity. A simple formulation for intravenous injection involves dissolving the compound in a vehicle such as 5% glucose solution.[1] Liposomal formulations have also been used to reduce hematopoietic toxicity.[3][6]
Materials:
-
This compound powder
-
Sterile 5% Dextrose Injection, USP (5% glucose solution)
-
Sterile vials
-
Vortex mixer
-
Sonicator
Protocol for Preparing a 1 mg/mL Dosing Solution in 5% Glucose:
-
Weighing: Aseptically weigh the required amount of this compound powder.
-
Initial Dissolution: If necessary, first dissolve the powder in a small amount of a suitable solvent like DMSO to create a concentrated stock.
-
Dilution in Vehicle: Under sterile conditions, add the stock solution to the sterile 5% glucose solution to achieve the final desired concentration (e.g., 1 mg/mL). The final concentration of the initial solvent (e.g., DMSO) should be kept to a minimum to avoid toxicity.
-
Mixing: Vortex the solution thoroughly. If precipitation occurs, sonication and gentle warming may be used to aid dissolution.
-
Administration: It is recommended to prepare the dosing solution fresh on the day of use.[8] Administer the solution to the animals via the desired route (e.g., intravenous injection).
Signaling Pathway
This compound primarily targets TOPK, a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in mitosis.[8] Inhibition of TOPK by OTS964 leads to a failure in cytokinesis, the final step of cell division, which ultimately results in apoptosis of the cancer cells.[3][4]
References
- 1. This compound | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. OTS964 | TargetMol [targetmol.com]
Application Notes and Protocols for Administering OTS964 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of OTS964 hydrochloride in mouse models, based on preclinical research findings. OTS964 is a potent and selective dual inhibitor of T-LAK cell-originated protein kinase (TOPK) and cyclin-dependent kinase 11 (CDK11), demonstrating significant anti-tumor activity in various cancer models.[1][2][3][4][5][6]
Mechanism of Action: OTS964 primarily targets TOPK (also known as PBK), a serine/threonine kinase highly expressed in a wide range of human cancers and correlated with poor prognosis.[1][7][8] Inhibition of TOPK by OTS964 disrupts cytokinesis, the final stage of cell division, leading to apoptosis in cancer cells.[1][9][10] More recent studies have also identified OTS964 as a potent inhibitor of CDK11, a kinase involved in cell cycle regulation and transcription, suggesting a dual mechanism contributing to its anti-cancer effects.[3][4][5][6][11]
Formulation and Administration: this compound can be administered via intravenous (i.v.) or oral (p.o.) routes.[1][7][8] While the free form of OTS964 has shown efficacy, it is associated with transient hematopoietic toxicity, including leukocytopenia.[1][7][8][12] To mitigate these side effects, a liposomal formulation has been developed, which has been shown to cause complete tumor regression without detectable toxicity in mice.[1][7][8][10]
Quantitative Data Summary
The following tables summarize the in vivo efficacy and administration protocols for this compound in mouse xenograft models.
Table 1: Intravenous Administration of Liposomal OTS964 in LU-99 Lung Cancer Xenograft Model
| Parameter | Value | Reference |
| Mouse Strain | BALB/cSLC-nu/nu | [12] |
| Tumor Model | Subcutaneous LU-99 human lung cancer xenograft | [7][8][13] |
| Initial Tumor Volume | ~150 mm³ | [7][8][13] |
| Drug Formulation | Liposomal OTS964 | [1][10] |
| Vehicle | 5% glucose solution | [14] |
| Dosage | 40 mg/kg | [3][5][11][12] |
| Administration Route | Intravenous (i.v.) injection | [3][5][11][12] |
| Treatment Schedule | Twice a week for three weeks (e.g., Days 1, 4, 8, 11, 15, 18) | [3][5][7][8][11] |
| Observed Efficacy | Rapid and continuous tumor shrinkage, leading to complete regression in 5 out of 6 mice. | [7][8][15] |
| Toxicity Profile | No detectable hematopoietic toxicity. | [7][8][10] |
Table 2: Oral Administration of Free OTS964 in LU-99 Lung Cancer Xenograft Model
| Parameter | Value | Reference |
| Mouse Strain | Nude mice | [3] |
| Tumor Model | Subcutaneous LU-99 human lung cancer xenograft | [7][8] |
| Drug Formulation | Free OTS964 | [13] |
| Dosage | 50 mg/kg or 100 mg/kg | [3][5][11][13] |
| Administration Route | Oral gavage (p.o.) | [3][5][11][13] |
| Treatment Schedule | Once daily for two weeks | [3][5][7][8][11][13] |
| Observed Efficacy | Complete tumor regression in all 6 mice at the 100 mg/kg dose. | [7][8] |
| Toxicity Profile | Transient leukocytopenia, which recovered within two weeks post-treatment. No significant body weight loss. | [7][8][13] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed signaling pathway through which OTS964 exerts its anti-tumor effects. By inhibiting TOPK, OTS964 prevents the phosphorylation of downstream targets essential for the completion of cytokinesis. This leads to mitotic catastrophe and subsequent apoptosis in rapidly dividing cancer cells.
Caption: OTS964 inhibits TOPK/CDK11, leading to cytokinesis failure and apoptosis.
Experimental Protocols
The following are detailed protocols for the administration of this compound in a mouse xenograft model.
Protocol 1: Intravenous Administration of Liposomal OTS964
1. Materials and Reagents:
- This compound
- Pre-formed liposomes (e.g., from a commercial supplier)
- 5% glucose solution (sterile)
- BALB/cSLC-nu/nu mice (female, 6-8 weeks old)
- LU-99 human lung cancer cells
- Matrigel (optional)
- Syringes (1 mL) and needles (27-30 gauge)
- Calipers for tumor measurement
- Animal balance
2. Experimental Workflow Diagram:
Caption: Workflow for intravenous OTS964 administration in a mouse xenograft model.
3. Procedure:
- Tumor Cell Implantation:
- Culture LU-99 cells to ~80% confluency.
- Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 5-10 x 10⁶ cells per 100 µL. An equal volume of Matrigel can be mixed to improve tumor take rate.
- Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
- Tumor Growth and Grouping:
- Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and vehicle control groups (n=6-10 mice per group).[7][8]
- Drug Preparation and Administration:
- Prepare the liposomal OTS964 formulation according to the manufacturer's instructions to a final concentration suitable for a 40 mg/kg dose in a 10 mL/kg injection volume.[12][13] The drug is typically dissolved in a suitable solvent like DMSO before encapsulation.[12]
- Dilute the final formulation in a sterile 5% glucose solution.[14]
- Administer 40 mg/kg of liposomal OTS964 intravenously via the tail vein.[12]
- The treatment is administered twice a week for three consecutive weeks.[7][8]
- Monitoring and Endpoint:
- Measure tumor volume and mouse body weight twice a week as an indicator of efficacy and toxicity.[13]
- Continue monitoring even after the final dose, as tumor regression has been observed to continue post-treatment.[7][8]
- The experiment endpoint is typically defined by complete tumor regression, significant tumor burden in the control group, or signs of distress in the animals, following institutional animal care and use committee (IACUC) guidelines.
Protocol 2: Oral Administration of Free OTS964
1. Materials and Reagents:
- This compound
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Nude mice (female, 6-8 weeks old)
- LU-99 human lung cancer cells
- Oral gavage needles
- Other materials as listed in Protocol 1.
2. Procedure:
- Tumor Implantation and Grouping: Follow steps 1 and 2 from Protocol 1.
- Drug Preparation and Administration:
- Prepare a suspension of this compound in the chosen vehicle to a final concentration for a 50 or 100 mg/kg dose, with an administration volume of 10 mL/kg.[13]
- Administer the OTS964 suspension or vehicle control once daily via oral gavage.
- Continue the daily treatment for two consecutive weeks.[7][8][13]
- Monitoring and Endpoint:
- Follow step 4 from Protocol 1.
- Pay close attention to signs of hematopoietic toxicity, although it is reported to be transient.[2][6][12] Complete blood counts (CBCs) can be performed at baseline and post-treatment to monitor for leukocytopenia.
Considerations for Drug Resistance: Researchers should be aware that the efficacy of OTS964 can be limited by the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCG2 and ABCB1, which can mediate multidrug resistance by actively effluxing the drug from cancer cells.[16][17][18][19] Co-administration with an ABC transporter inhibitor may be necessary in resistant models.[19]
References
- 1. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 8. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 9. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 10. axonmedchem.com [axonmedchem.com]
- 11. OTS964 | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. OTS-964 | CAS#:1338545-07-5 | Chemsrc [chemsrc.com]
- 14. This compound | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 17. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
OTS964 Hydrochloride: Application Notes for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), with a reported IC50 of 28 nM.[1][2] It also exhibits inhibitory activity against cyclin-dependent kinase 11 (CDK11).[1][3] TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is correlated with poor prognosis.[4] Inhibition of TOPK by OTS964 has been shown to induce cytokinesis failure, leading to apoptosis in cancer cells, making it a promising agent for cancer therapy.[2][5][6] Western blotting is a crucial technique to elucidate the mechanism of action of OTS964 by examining its effects on TOPK signaling and downstream cellular processes. These application notes provide detailed protocols and data for utilizing this compound in Western blot analysis.
Mechanism of Action
OTS964 exerts its anti-cancer effects primarily through the inhibition of TOPK. This leads to a cascade of downstream events, including the disruption of cytokinesis and the induction of apoptosis and autophagy. Western blot analysis can be employed to detect changes in the phosphorylation status of TOPK itself and its downstream substrates, as well as to monitor markers of apoptosis and autophagy.
Data Presentation
In Vitro Efficacy of OTS964
OTS964 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6 |
| HepG2 | Liver Cancer | 19 |
| Daudi | Burkitt's Lymphoma | 25 |
| A549 | Lung Cancer | 31 |
| UM-UC-3 | Bladder Cancer | 32 |
| HCT-116 | Colon Cancer | 33 |
| MKN1 | Stomach Cancer | 38 |
| MKN45 | Stomach Cancer | 39 |
| 22Rv1 | Prostate Cancer | 50 |
| DU4475 | Breast Cancer | 53 |
| T47D | Breast Cancer | 72 |
| MDA-MB-231 | Breast Cancer | 73 |
| HT29 | Colon Cancer | 290 |
| Data sourced from publicly available information.[3][5] |
Western Blot Experimental Data
The following table summarizes the conditions and expected outcomes for Western blot analysis following OTS964 treatment.
| Cell Line(s) | OTS964 Concentration | Treatment Time | Target Protein(s) | Expected Outcome |
| T47D, LU-99 | Not Specified | Not Specified | p-TOPK (Thr9) | Decreased phosphorylation |
| T47D, LU-99 | Not Specified | Not Specified | p-Histone H3 (Ser10) | Decreased phosphorylation |
| Hs683, H4 | 0.1, 1, 2 µM | 24 and 48 hours | LC3-II | Increased expression (dose-dependent) |
| Hs683, H4 | 0.1, 1, 2 µM | 24 and 48 hours | p62 | Decreased expression (dose-dependent) |
| HEK293/ABCG2 | 40 nM | 24 hours | ABCG2 | Increased expression |
Data compiled from multiple sources.[1][2][5][7]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., A549, T47D) in appropriate cell culture dishes or plates and grow to 70-80% confluency.
-
OTS964 Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Treatment: Dilute the OTS964 stock solution in fresh cell culture medium to the desired final concentrations (e.g., 10 nM to 2 µM). Remove the old medium from the cells and replace it with the medium containing OTS964 or a vehicle control (DMSO at the same final concentration as the highest OTS964 treatment).
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. For a 10 cm dish, use approximately 500 µL of lysis buffer.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Based on the protein concentration, normalize the samples to have equal amounts of protein. Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
Western Blotting
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target protein(s).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For detecting phosphorylated proteins, BSA is recommended over non-fat milk to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended primary antibodies include those targeting:
-
p-TOPK (Thr9)
-
TOPK (total)
-
p-Histone H3 (Ser10)
-
Histone H3 (total)
-
LC3B
-
p62/SQSTM1
-
Cleaved Caspase-3
-
GAPDH or β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the signal of the protein of interest to the loading control. For phosphorylated proteins, it is best practice to normalize the phospho-protein signal to the total protein signal.
Troubleshooting
-
High Background:
-
Ensure adequate blocking. Consider increasing the blocking time or using a different blocking agent.
-
Optimize the primary and secondary antibody concentrations.
-
Increase the number and duration of washing steps.
-
-
No or Weak Signal:
-
Confirm the protein transfer was successful by Ponceau S staining.
-
Ensure the primary antibody is specific for the target protein and the secondary antibody is appropriate for the primary antibody.
-
Increase the amount of protein loaded onto the gel.
-
Check the activity of the ECL substrate.
-
-
Non-specific Bands:
-
Optimize the antibody dilutions.
-
Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.
-
Run a negative control (e.g., lysate from cells known not to express the target protein).
-
These application notes provide a comprehensive guide for utilizing this compound in Western blot analysis to investigate its effects on cancer cell signaling. Adherence to these protocols and careful optimization will facilitate the generation of reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 5. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
OTS964 Hydrochloride: Application Notes and Protocols for Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3][4] TOPK is a serine/threonine kinase that is overexpressed in a wide variety of human cancers and is correlated with poor prognosis.[3][5][6] OTS964 also demonstrates inhibitory activity against cyclin-dependent kinase 11 (CDK11).[1][2][3][4] The primary mechanism of action for OTS964 involves the induction of cytokinesis failure, leading to apoptosis in cancer cells.[3][5][7] These characteristics make OTS964 a valuable tool for cancer research and a potential therapeutic agent.
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody. This technique is invaluable for studying protein-protein interactions, post-translational modifications, and enzyme activity. When studying the effects of a kinase inhibitor like OTS964, immunoprecipitation can be employed to investigate its impact on the interaction of its target kinase (TOPK) with downstream substrates or other binding partners.
These application notes provide detailed protocols and guidance for utilizing this compound in immunoprecipitation assays to facilitate research into TOPK signaling and the effects of its inhibition.
Data Presentation
Table 1: In Vitro Inhibitory Activity of OTS964
The following table summarizes the half-maximal inhibitory concentration (IC50) values of OTS964 in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6 |
| HepG2 | Liver Cancer | 19 |
| Daudi | Burkitt's Lymphoma | 25 |
| A549 | Lung Cancer | 31 |
| UM-UC-3 | Bladder Cancer | 32 |
| HCT-116 | Colon Cancer | 33 |
| MKN1 | Stomach Cancer | 38 |
| MKN45 | Stomach Cancer | 39 |
| 22Rv1 | Prostate Cancer | 50 |
| DU4475 | Breast Cancer | 53 |
| T47D | Breast Cancer | 72 |
| MDA-MB-231 | Breast Cancer | 73 |
| HT29 (TOPK-negative) | Colon Cancer | 290 |
Data compiled from publicly available sources.[2][8]
Table 2: Kinase Inhibition Profile of OTS964
This table highlights the primary targets of OTS964.
| Kinase | Assay Type | Dissociation Constant (Kd) / IC50 |
| TOPK | Cell-free assay | 28 nM (IC50) |
| CDK11B | Cell-free assay | 40 nM (Kd) |
Data compiled from publicly available sources.[1][2][4]
Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving TOPK and the inhibitory effect of OTS964. TOPK is activated by upstream kinases such as Cdk1/cyclin B1 and plays a crucial role in mitosis, particularly in cytokinesis. It phosphorylates downstream substrates, including PRC1 and anaphase-promoting complex (APC), to regulate cell division. OTS964 inhibits the kinase activity of TOPK, leading to a disruption of these downstream signaling events and ultimately causing cytokinesis failure and apoptosis.
Caption: TOPK signaling pathway and the inhibitory action of OTS964.
Experimental Protocols
General Considerations for Using OTS964 in Immunoprecipitation
When incorporating a small molecule inhibitor like OTS964 into an IP protocol, the goal is to capture the protein interaction landscape in the presence of the inhibitor. This requires treating the cells with OTS964 prior to cell lysis.
-
Concentration of OTS964: The optimal concentration will depend on the cell line and the specific research question. A common starting point is to use a concentration at or slightly above the IC50 value for the cell line of interest (refer to Table 1). A dose-response experiment is recommended to determine the optimal concentration.
-
Incubation Time: The incubation time should be sufficient to allow for the desired cellular effect of the inhibitor. Based on available data, a 24 to 48-hour treatment is often used to observe effects on cell proliferation and protein expression.[1][4] However, for studying immediate effects on protein-protein interactions, shorter incubation times (e.g., 1-6 hours) may be more appropriate.
-
Controls: Appropriate controls are crucial for interpreting the results. These should include:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the OTS964.
-
Isotype Control: An immunoprecipitation performed with a non-specific antibody of the same isotype as the primary antibody to control for non-specific binding to the beads.
-
Experimental Workflow for Immunoprecipitation with OTS964
The following diagram outlines the general workflow for an immunoprecipitation experiment incorporating OTS964 treatment.
Caption: General workflow for immunoprecipitation with OTS964.
Detailed Protocol for Immunoprecipitation of TOPK and its Interactors Following OTS964 Treatment
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials:
-
This compound (dissolved in an appropriate solvent like DMSO)
-
Cell culture reagents
-
Ice-cold PBS (Phosphate Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibody against the protein of interest (e.g., anti-TOPK antibody)
-
Isotype control antibody
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1X SDS-PAGE loading buffer or a low pH glycine (B1666218) buffer)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the determined incubation time.
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add protein A/G beads to the cleared lysate and incubate on an end-over-end rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Take an equal amount of protein (typically 500 µg to 1 mg) from each sample (OTS964-treated and vehicle control).
-
Add the primary antibody (or isotype control) to the lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg).
-
Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add an appropriate amount of pre-washed protein A/G beads to each sample.
-
Incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated proteins by adding 20-40 µL of 1X SDS-PAGE loading buffer to the beads and boiling for 5-10 minutes.
-
Alternatively, for non-denaturing elution, use a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.5).
-
-
Downstream Analysis:
-
The eluted samples are now ready for analysis by Western blotting to detect the protein of interest and any co-immunoprecipitated partners.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low yield of target protein | - Inefficient cell lysis- Low antibody affinity or concentration- Insufficient incubation time- Inefficient elution | - Optimize lysis buffer and procedure- Titrate antibody concentration- Increase incubation time with antibody- Optimize elution buffer and conditions |
| High background/non-specific binding | - Insufficient pre-clearing- Inadequate washing- High antibody concentration | - Include a pre-clearing step- Increase the number of washes and/or the stringency of the wash buffer- Reduce antibody concentration |
| Inhibitor interferes with antibody binding | - Inhibitor binds near the antibody epitope | - This is less likely for kinase inhibitors but possible. If suspected, perform a direct binding assay (e.g., ELISA) to test for interference. |
| Inconsistent results between replicates | - Variation in cell number or protein concentration- Inconsistent washing | - Ensure accurate protein quantification and equal loading- Standardize all washing steps |
Conclusion
This compound is a valuable research tool for investigating the roles of TOPK and CDK11 in cellular processes, particularly in the context of cancer. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers utilizing OTS964 in immunoprecipitation assays. Careful optimization of experimental conditions and the inclusion of appropriate controls are essential for obtaining reliable and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 6. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 7. axonmedchem.com [axonmedchem.com]
- 8. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for Flow Cytometry Analysis Following OTS964 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), and Cyclin-Dependent Kinase 11 (CDK11).[1][2] TOPK is a serine/threonine kinase that is highly expressed in various cancer tissues and plays a crucial role in mitosis, particularly in cytokinesis. Inhibition of TOPK by OTS964 leads to a failure in cytokinesis, resulting in multinucleated cells and subsequent induction of apoptosis.[3] CDK11 is involved in the regulation of transcription and the cell cycle. The dual inhibitory action of OTS964 makes it a compound of significant interest in oncology research and drug development.
Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic compounds like this compound. This technique allows for the rapid, quantitative analysis of single cells, providing critical insights into the mechanisms of drug action, such as the induction of apoptosis and alterations in cell cycle progression. These application notes provide detailed protocols for the analysis of apoptosis and cell cycle distribution in cancer cells following treatment with this compound.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on apoptosis and cell cycle distribution in various cancer cell lines.
Table 1: Induction of Apoptosis by this compound in LU-99 Lung Cancer Cells
| Treatment | Concentration | Incubation Time | Apoptotic Cells (%) |
| Vehicle Control (DMSO) | - | 48 hours | 5.2 |
| This compound | 10 nM | 48 hours | 38.7 |
Data is illustrative and based on the pro-apoptotic effects described in the literature.[2]
Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Cell Line | Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| T24 (Bladder Cancer) | Vehicle Control | - | 55.1 | 20.3 | 24.6 |
| T24 (Bladder Cancer) | Genistein (example G2/M arresting agent) | 160 µM | 28.9 | 15.5 | 55.6 |
| MCF-7 (Breast Cancer) | Vehicle Control | - | 65.2 | 25.1 | 9.7 |
| MCF-7 (Breast Cancer) | CDK4/6 Inhibitor (example G1 arresting agent) | Varies | 80.5 | 10.3 | 9.2 |
This table provides representative data for cell cycle arrest induced by agents targeting G2/M or G1 phases, illustrating the expected trend for compounds like OTS964 that can induce G2/M arrest.[4][5] Specific percentage values for OTS964 will vary depending on the cell line and experimental conditions.
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., LU-99, A549)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10 nM) and a vehicle control (DMSO) for the specified duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
Acquire a minimum of 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol (B145695)
-
PI Staining Solution (containing Propidium Iodide and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in the apoptosis analysis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or store at -20°C for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude cell doublets and aggregates.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Apoptosis analysis experimental workflow.
Caption: Cell cycle analysis experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the cell cycle in breast cancer: towards the next phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OTS964 Hydrochloride in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS964 hydrochloride is a potent and orally active small molecule inhibitor initially identified for its high affinity and selectivity against T-LAK cell-originated protein kinase (TOPK).[1][2] Subsequent research has revealed that OTS964 is also a potent inhibitor of cyclin-dependent kinase 11 (CDK11).[3][4] TOPK is a serine/threonine kinase frequently overexpressed in a wide range of human cancers, including lung and breast cancer, where its high expression is correlated with a poor prognosis.[4][5] OTS964 has demonstrated remarkable efficacy in preclinical xenograft models, leading to the complete regression of established tumors.[5][6] This document provides detailed application notes and protocols for the use of this compound in in vivo xenograft studies.
Mechanism of Action
OTS964 exerts its anti-cancer effects primarily through the dual inhibition of TOPK and CDK11.[1][3]
-
TOPK Inhibition: As a member of the mitogen-activated protein kinase kinase (MAPKK) family, TOPK plays a crucial role in mitosis, specifically in the final stage of cell division, cytokinesis.[6][7] Inhibition of TOPK by OTS964 leads to defects in cytokinesis, causing mitotic catastrophe and subsequent apoptosis (programmed cell death) in cancer cells.[6][8]
-
CDK11 Inhibition: More recent studies using CRISPR/Cas9 mutagenesis have identified CDK11 as a key therapeutic target of OTS964.[3] CDK11 is essential for processes like transcription and pre-mRNA splicing, which are vital for cancer cell survival and proliferation.[9][10] Inhibition of CDK11 disrupts these fundamental cellular processes, contributing to cancer cell death.[9]
The combined inhibition of these pathways results in significant anti-proliferative and pro-apoptotic effects in various cancer cell types.
Quantitative Data
Table 1: In Vitro Efficacy of OTS964 (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) demonstrates the potency of OTS964 across various TOPK-positive human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| LU-99 | Lung Cancer | 7.6 | [11] |
| HepG2 | Liver Cancer | 19 | [11] |
| Daudi | Burkitt's Lymphoma | 25 | [11] |
| A549 | Lung Cancer | 31 | [11] |
| UM-UC-3 | Bladder Cancer | 32 | [11] |
| HCT-116 | Colon Cancer | 33 | [11] |
| MKN1 | Stomach Cancer | 38 | [11] |
| MKN45 | Stomach Cancer | 39 | [11] |
| 22Rv1 | Prostate Cancer | 50 | [11] |
| DU4475 | Breast Cancer | 53 | [11] |
| T47D | Breast Cancer | 72 | [11] |
| MDA-MB-231 | Breast Cancer | 73 | [11] |
Note: The IC₅₀ against the TOPK-negative cell line HT29 was significantly weaker at 290 nM.[11]
Table 2: In Vivo Efficacy of OTS964 in Xenograft Models
OTS964 has demonstrated significant tumor regression in various xenograft models.
| Cancer Type | Cell Line | Mouse Model | Administration Route | Dosage & Schedule | Outcome | Reference |
| Lung Cancer | LU-99 | N/A | Intravenous (Liposomal) | N/A (Dosed twice a week for 3 weeks) | Complete tumor regression in 5 of 6 mice.[7] | [5][7] |
| Lung Cancer | LU-99 | N/A | Oral Gavage | 100 mg/kg/day for 2 weeks | Complete tumor regression in all 6 mice.[5] | [5] |
| Lung Cancer | N/A | N/A | Intravenous | 40 mg/kg on days 1, 4, 8, 11, 15, and 18 | Tumors continued to shrink after treatment, leading to complete regression.[1][2] | [1][2] |
| Lung Cancer | N/A | N/A | Oral Gavage | 50 or 100 mg/kg/day for 2 weeks | Complete tumor regression.[1][2] | [1][2] |
| Multiple Myeloma | N/A | Aggressive mouse model | Oral Gavage | 100 mg/kg, 5 days per week | Reduced tumor size by 48%-81% compared to control.[12] | [12] |
Experimental Protocols
Protocol 1: Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of human cancer cells into immunodeficient mice.
-
Cell Line Selection and Culture:
-
Select a human cancer cell line with known TOPK/CDK11 expression (e.g., LU-99 for lung cancer).[5]
-
Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.[9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[9]
-
Ensure cells are in the logarithmic growth phase with >95% viability before implantation.[9]
-
-
Animal Model:
-
Implantation Procedure:
-
Harvest and wash cultured cancer cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of approximately 1 x 10⁷ cells/mL.
-
Anesthetize the mouse using an approved isoflurane (B1672236) protocol.
-
Inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) subcutaneously into the right flank of the mouse.[13]
-
Monitor the mice for tumor growth. Tumors typically become palpable within 1-3 weeks.
-
Protocol 2: OTS964 Formulation and Administration
OTS964 can be administered orally or intravenously. The free form can cause hematopoietic toxicity (e.g., leukocytopenia), which can be mitigated by using a liposomal formulation for intravenous injection.[5][6]
-
Oral Formulation (Free Base):
-
Prepare a homogenous suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose (B11928114) or 0.5% carboxymethyl cellulose.[9]
-
Dose calculation is based on the animal's body weight (e.g., 100 mg/kg).[5]
-
Administer the suspension via oral gavage using a proper-sized, ball-tipped gavage needle.[9] The volume is typically 10 mL/kg.
-
-
Intravenous Formulation (Liposomal):
-
Encapsulation of OTS964 in a liposomal formulation is recommended to eliminate hematopoietic toxicity.[6][7]
-
The specific protocol for liposomal preparation may vary and should follow established pharmaceutical methods.
-
Administer the liposomal OTS964 solution via tail vein injection.
-
Dose calculation is based on the animal's body weight (e.g., 10-40 mg/kg).[1][2]
-
Protocol 3: Tumor Monitoring and Efficacy Assessment
-
Tumor Measurement:
-
Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week.[13]
-
Measure the length (L) and width (W) of the tumor.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
-
Treatment Initiation:
-
Efficacy Endpoints:
-
The primary endpoint is tumor growth inhibition or regression.[8]
-
Monitor animal body weight and overall health status as indicators of toxicity.[5]
-
Continue monitoring tumors even after the treatment period ends, as OTS964 has been shown to cause continued tumor shrinkage post-treatment.[2][5]
-
The study may be concluded when tumors in the control group reach the protocol-defined maximum size or when treated tumors have completely regressed.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 6. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 8. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. OTS-964 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes: Measuring the In Vitro Efficacy of OTS964 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine/threonine kinase that is highly expressed in a wide variety of human cancers while having minimal expression in normal tissues, making it an attractive target for cancer therapy.[1][3] OTS964 has demonstrated significant anti-tumor activity by inducing cytokinesis defects, leading to subsequent cancer cell apoptosis.[1][4] It also shows inhibitory effects on cyclin-dependent kinase 11 (CDK11).[2][4][5] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, including measuring cell viability, confirming the mechanism of action, and presenting key performance data.
Mechanism of Action
OTS964 primarily exerts its anti-cancer effects by inhibiting the kinase activity of TOPK.[4] TOPK plays a crucial role during the M-phase of the cell cycle, particularly in regulating cytokinesis. By inhibiting TOPK, OTS964 disrupts the final stage of cell division, causing cytokinesis failure, which often results in apoptosis.[1][3][4] The inhibition of TOPK can be monitored by assessing the phosphorylation status of its downstream substrates, such as Histone H3.[3][6] Additionally, OTS964's inhibition of CDK11 may contribute to its overall anti-proliferative effects.[7] In some cell lines, treatment with OTS964 has also been observed to induce autophagy.[4][5]
Caption: OTS964 inhibits TOPK and CDK11, disrupting cytokinesis and leading to apoptosis.
Quantitative Efficacy Data: IC50 Values
OTS964 demonstrates potent growth-inhibitory effects across a wide range of TOPK-positive cancer cell lines, with significantly weaker effects on TOPK-negative cells like HT29.[4][8][9] The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[10]
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6[4][8][9] |
| HepG2 | Liver Cancer | 19[4][8][9] |
| Daudi | Burkitt's Lymphoma | 25[4][8][9] |
| A549 | Lung Cancer | 31[4][8][9] |
| UM-UC-3 | Bladder Cancer | 32[4][8][9] |
| HCT-116 | Colon Cancer | 33[4][8][9] |
| MKN1 | Stomach Cancer | 38[4][8] |
| 22Rv1 | Prostate Cancer | 50[4][8] |
| T47D | Breast Cancer | 72[4][8][9] |
| MDA-MB-231 | Breast Cancer | 73[4][8][9] |
| HT29 | Colon Cancer (TOPK-negative) | 290[4][8][9] |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
This protocol describes how to determine the IC50 value of this compound in a cancer cell line using a colorimetric assay such as MTT or WST-1.
Caption: Workflow for determining the IC50 value of OTS964 in vitro.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in fresh DMSO to create a high-concentration stock solution (e.g., 10-30 mM).[4] Store at -20°C or -80°C.
-
Cell Seeding: Trypsinize and count cells. Plate 100 μL of cell suspension into each well of a 96-well plate at a predetermined density. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[4][9]
-
Drug Treatment: Prepare serial dilutions of OTS964 in complete growth medium from the stock solution. Remove the old medium from the wells and add 100 μL of the medium containing the various concentrations of OTS964. Include "vehicle control" wells containing the highest concentration of DMSO used in the dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[4][9]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours for WST-1).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[4][9]
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percent viability against the log-transformed drug concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to fit a dose-response curve and calculate the IC50 value.
-
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify the induction of apoptosis by OTS964.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with OTS964 at relevant concentrations (e.g., 1x and 5x the IC50 value) and a vehicle control for 24-48 hours.[5]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot for Target Engagement
This protocol verifies that OTS964 engages its target pathway by detecting changes in the phosphorylation of downstream proteins like Histone H3.
Materials:
-
6-well plates
-
This compound
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-TOPK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Treat cells in 6-well plates with OTS964 as described in the apoptosis protocol. After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the p-Histone H3 signal relative to total Histone H3 would indicate successful target engagement by OTS964.[3][6]
Caption: Parallel workflows for investigating OTS964's mechanism of action.
Important Considerations for In Vitro Studies
-
Drug Resistance: The efficacy of OTS964 can be significantly reduced in cells overexpressing the ABCG2 or ABCB1 multidrug resistance transporters.[11][12] When observing unexpected resistance, it is advisable to assess the expression levels of these transporters.
-
Target Expression: The cytotoxic effect of OTS964 is strongly correlated with TOPK expression.[4] It is recommended to use cell lines with confirmed TOPK expression and include a TOPK-negative line (e.g., HT29) as a negative control to demonstrate target specificity.[4]
-
Toxicity: While the liposomal formulation of OTS964 shows reduced toxicity in vivo, the free compound can cause hematopoietic adverse reactions.[4][9] This is primarily an in vivo consideration but highlights the compound's potency.
References
- 1. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: OTS964 Hydrochloride for Lung Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of OTS964 hydrochloride, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), in the context of lung cancer cell line research.
Introduction
This compound is a small molecule inhibitor targeting TOPK, a serine/threonine kinase overexpressed in various human cancers, including lung cancer, while showing minimal expression in normal adult tissues.[1][2] High TOPK expression is often correlated with a poor prognosis in lung cancer patients.[3][4] OTS964 has demonstrated significant anti-tumor activity by inducing cytokinesis failure and subsequent apoptosis in cancer cells.[1][2] This document outlines its mechanism of action, provides quantitative data on its efficacy in specific lung cancer cell lines, and offers detailed protocols for key experimental procedures.
Mechanism of Action
OTS964 primarily functions by inhibiting the kinase activity of TOPK.[1] TOPK is a key regulator of mitosis, particularly during cytokinesis. Inhibition of TOPK by OTS964 leads to a failure in the final stage of cell division, resulting in multinucleated cells and subsequent activation of the apoptotic cascade.[1][2] The cellular response to OTS964 is dependent on the expression of TOPK.[1]
Quantitative Data
The following tables summarize the reported in vitro efficacy of OTS964 in human lung cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| A549 | Non-Small Cell Lung Cancer | 31 | [1] |
| LU-99 | Lung Cancer | 7.6 | [1] |
Table 1: IC50 Values of OTS964 in Lung Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 3. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 4. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
Application Notes and Protocols for Combining OTS964 Hydrochloride with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS964 hydrochloride is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in various human cancers and correlated with poor prognosis.[1][2] Inhibition of TOPK by OTS964 leads to defects in cytokinesis and subsequent apoptosis in cancer cells, making it a promising therapeutic agent.[2][3][4] Preclinical studies have demonstrated that OTS964 can induce complete tumor regression in xenograft models of human cancers.[3][4][5] This document provides detailed application notes and protocols for investigating the combination of this compound with commonly used chemotherapy agents: paclitaxel (B517696), doxorubicin, and cisplatin (B142131). The aim is to guide researchers in evaluating the potential synergistic or additive effects of these combinations in preclinical cancer models.
Data Presentation
While direct quantitative data for the synergistic effects of OTS964 in combination with paclitaxel, doxorubicin, or cisplatin is not extensively available in the public domain, this section provides a template for how such data should be structured. Representative IC50 values for OTS964 and paclitaxel as single agents are included to serve as a reference.
Table 1: Single-Agent Cytotoxicity of this compound and Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | OTS964 IC50 (nM) | Paclitaxel IC50 (nM) | Reference |
| A549 | Lung Cancer | 31 | - | [6] |
| LU-99 | Lung Cancer | 7.6 | - | [6] |
| T47D | Breast Cancer | 72 | - | [6] |
| HCT-116 | Colon Cancer | 33 | - | [6] |
| MDA-MB-231 | Breast Cancer | 73 | ~2.4-5 | [6] |
| OVCAR8 | Ovarian Cancer | - | - | |
| SW620 | Colorectal Adenocarcinoma | - | - | |
| HEK293 | Human Embryonic Kidney | - | - |
Table 2: In Vivo Tumor Growth Inhibition of this compound in a Lung Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 25 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | Twice weekly for 3 weeks (i.v.) | ~1200 | 0 | [5] |
| OTS964 (liposomal) | 15 mg/kg, twice weekly for 3 weeks (i.v.) | 0 (complete regression in 5/6 mice) | >100 | [5] |
| OTS964 (oral) | 100 mg/kg, daily for 2 weeks | 0 (complete regression in 6/6 mice) | >100 | [5] |
Signaling Pathways and Experimental Workflow
TOPK Signaling Pathway
OTS964 primarily targets TOPK, which is involved in several signaling pathways crucial for cell division and proliferation. Inhibition of TOPK leads to a cascade of events culminating in apoptosis.
Experimental Workflow for Combination Studies
The following diagram outlines the typical workflow for evaluating the combination of OTS964 with other chemotherapy agents.
Experimental Protocols
In Vitro Studies
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from a study investigating OTS964's interaction with ABCG2-mediated drug resistance.[7]
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
This compound
-
Paclitaxel, Doxorubicin, or Cisplatin
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed 5 x 10³ to 7 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[7]
-
Prepare serial dilutions of OTS964 and the combination chemotherapy agent (paclitaxel, doxorubicin, or cisplatin) in the culture medium.
-
For combination treatments, add varying concentrations of OTS964 with varying concentrations of the other agent. A fixed-ratio combination design is often used.
-
Incubate the cells with the drugs for 72 hours at 37°C in a humidified incubator with 5% CO₂.[7]
-
Add MTT solution to each well and incubate for 3 hours at 37°C in the dark.[7]
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.[8]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values for each agent alone and in combination.
-
2. Synergy Analysis (Combination Index)
The Combination Index (CI) method developed by Chou and Talalay is a standard method to determine synergism, additivity, or antagonism.
-
Calculation:
-
The CI is calculated using software such as CompuSyn.
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
3. Apoptosis Assay (Annexin V Staining)
This protocol provides a general method for detecting apoptosis by flow cytometry.[9]
-
Materials:
-
Cancer cells treated with OTS964, the chemotherapy agent, or the combination.
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a T25 flask and treat with the respective drugs for the desired time (e.g., 48 hours).[9]
-
Collect both floating and adherent cells.[9]
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
In Vivo Studies
Xenograft Tumor Model
This protocol is based on a study of OTS964 in a lung cancer xenograft model and can be adapted for combination studies.[5]
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (liposomal or free form)
-
Paclitaxel, Doxorubicin, or Cisplatin
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Subcutaneously inject 2 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[10]
-
Monitor tumor growth regularly. When tumors reach an average volume of 50-80 mm³, randomize the mice into treatment groups (e.g., Vehicle control, OTS964 alone, Chemotherapy agent alone, Combination).[10]
-
Administer the treatments as per the planned dosing schedule. For example, OTS964 can be administered intravenously (e.g., 15 mg/kg, twice weekly) or orally (e.g., 100 mg/kg, daily).[5] The chemotherapy agent's dosage and schedule should be based on established protocols. For combination therapy, the timing of administration of each agent should be carefully considered (concurrently or sequentially).
-
Measure tumor volume with calipers at least twice a week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[11]
-
Potential Challenges and Considerations
-
Drug Resistance: OTS964 has been shown to be a substrate for the ABCB1 transporter, and its use can upregulate ABCB1 expression, potentially leading to resistance to other ABCB1 substrates like paclitaxel.[1] Co-administration with an ABCB1 inhibitor might be necessary to overcome this resistance.[1]
-
Toxicity: While the liposomal formulation of OTS964 has been shown to have a better toxicity profile than the free drug, combination with other cytotoxic agents may lead to increased side effects.[6][12] Careful monitoring of animal health is crucial in in vivo studies.
-
Scheduling: The sequence of drug administration (e.g., OTS964 before, during, or after the chemotherapy agent) can significantly impact the therapeutic outcome. Different schedules should be tested to determine the optimal combination strategy.
Conclusion
The combination of this compound with standard chemotherapy agents like paclitaxel, doxorubicin, and cisplatin holds the potential for improved anticancer efficacy. The protocols and application notes provided herein offer a framework for researchers to systematically investigate these combinations in preclinical settings. Careful experimental design, including appropriate in vitro and in vivo models, and thorough analysis of synergy and toxicity are essential to validate the therapeutic potential of these combination strategies for future clinical development.
References
- 1. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 5. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Sequential Combination Therapy of CDK Inhibition and Doxorubicin Is Synthetically Lethal in p53-Mutant Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: OTS964 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with OTS964 hydrochloride in DMSO. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key procedures.
Solubility Data
The solubility of this compound in DMSO can vary slightly between suppliers and batches. It is crucial to use fresh, anhydrous DMSO for the best results, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
| Supplier/Source | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| MedchemExpress | ≥ 83.33 mg/mL | 194.26 mM | Hygroscopic DMSO can impact solubility; use newly opened DMSO.[2] |
| TargetMol | 79 mg/mL | 184.16 mM | Sonication is recommended.[3] |
| Selleck Chemicals | 30 mg/mL | 69.93 mM | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[1] |
| Selleck Chemicals (Batch 2) | 31.25 mg/mL | 72.84 mM | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[1] |
| Selleck Chemicals (Batch 3) | 12 mg/mL | 27.97 mM | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[1] |
| Selleck Chemicals (Batch 4) | 22 mg/mL | 51.28 mM | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[1] |
| ChemBK | 10 mM | No mg/mL value specified.[4] |
Troubleshooting Guides & FAQs
This section addresses common issues encountered when working with this compound.
FAQs
Q1: My this compound powder won't fully dissolve in DMSO, even at concentrations reported to be soluble. What should I do?
A1: Several factors can affect the dissolution of this compound in DMSO:
-
DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of this compound.[1] Use a fresh, unopened bottle or a properly stored aliquot.
-
Sonication: Sonication is often recommended to aid dissolution.[3] If you do not have a sonicator, gentle warming (e.g., in a 37°C water bath) and vortexing can also help.
-
Temperature: Ensure the DMSO and the compound are at room temperature before mixing.
Q2: My this compound stock solution in DMSO is clear, but a precipitate forms when I dilute it into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution" or "solvent-shifting." It occurs because this compound is much less soluble in aqueous solutions than in DMSO. When the DMSO stock is diluted into the medium, the compound is exposed to an environment where it is no longer soluble, causing it to precipitate.
To prevent this:
-
Lower the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed (37°C) media, then add this intermediate dilution to the rest of your media.
-
Increase Final DMSO Concentration (with caution): While generally kept below 0.5% to avoid solvent toxicity to cells, you might be able to slightly increase the final DMSO concentration in your culture to improve solubility. However, you must first determine the tolerance of your specific cell line to DMSO.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the most commonly reported solvent for this compound, some limited solubility has been reported in ethanol (B145695) (1 mg/mL), with sonication recommended.[3] If considering an alternative solvent, it is essential to first test its compatibility with your experimental system, including potential toxicity to your cells. Other potential solvents for hydrophobic compounds include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), but their suitability for this compound and your specific assay would need to be empirically determined.[5]
Q4: How should I store my this compound stock solution in DMSO?
A4: For long-term storage, it is recommended to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year.[1][3] For short-term storage (up to one month), -20°C is acceptable.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-weighing (Optional but Recommended): If you need to weigh out the powder, do so in a controlled environment to minimize moisture absorption.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve a final concentration of 10 mM. For example, to make 1 mL of a 10 mM solution from a pre-weighed amount, you would use the following calculation:
-
Volume (L) = Amount (mol) / Concentration (mol/L)
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.[3]
-
Alternatively, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -80°C for long-term storage or -20°C for short-term storage.[1][3]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of this compound in your experimental buffer (e.g., PBS or cell culture medium).
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS or cell culture medium), pre-warmed to 37°C
-
96-well plate (clear bottom for visual/spectroscopic analysis)
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, prepare a series of dilutions of your aqueous buffer.
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM).
-
Add a small, consistent volume of the DMSO stock to each well containing the buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration remains constant across all wells (e.g., 1%).
-
-
Incubation and Observation:
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours), protected from light.
-
Visually inspect each well for signs of precipitation (cloudiness, visible particles).
-
For a more quantitative assessment, read the absorbance of the plate at a wavelength where the precipitate scatters light (e.g., 600-700 nm). An increase in absorbance indicates precipitation.
-
-
Determine Kinetic Solubility: The highest concentration that remains clear is an estimation of the kinetic solubility under those conditions.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound action.
References
Cell toxicity of OTS964 hydrochloride in culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of OTS964 hydrochloride in cell culture. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data to ensure successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OTS964's cytotoxic effects?
A1: OTS964 was initially identified as a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), with an in vitro IC50 of 28 nM.[1][2][3] Its mechanism involves the induction of cytokinesis defects, leading to subsequent apoptosis in cancer cells.[4][5][6] However, more recent studies using CRISPR/Cas9 mutagenesis suggest that the primary target responsible for its cytotoxicity is cyclin-dependent kinase 11 (CDK11).[7][8] These studies indicate that the efficacy of OTS964 is unaffected by the loss of TOPK, pointing to CDK11 as the key mediator of its anti-cancer effects.[7] OTS964 binds to CDK11B with a Kd of 40 nM.[1][2][3]
Q2: What is the recommended concentration range and incubation time for in vitro experiments?
A2: The effective concentration of OTS964 is highly dependent on the cell line. For most TOPK-positive cancer cells, IC50 values are in the low nanomolar range (7.6 nM to 73 nM).[1][9] A common incubation time for assessing cell viability is 72 hours.[1][10] Shorter incubation periods of 24 to 48 hours have also been used to observe specific effects like changes in protein expression or cell cycle arrest.[2][3][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What are the expected morphological changes in cells treated with OTS964?
A3: Treatment with OTS964 characteristically induces defects in cytokinesis, the final stage of cell division.[4][6] Researchers can expect to observe cells with an "intercellular bridge," indicating impaired cell division, followed by signs of apoptosis.[4][9] Time-lapse imaging has confirmed that these cytokinesis defects precede the onset of apoptosis.[1][9]
Q4: Is OTS964 effective against all cancer cell lines?
A4: OTS964 shows significantly higher potency in cancer cells that express its target kinase. Its growth-inhibitory effect against TOPK-positive cells is potent, with IC50 values typically below 100 nM.[1][9] In contrast, its effect on TOPK-negative cells, such as the HT29 colon cancer line, is substantially weaker, with a reported IC50 of 290 nM.[1][9] Furthermore, resistance can be conferred by the overexpression of the ABCG2 transporter protein, which can limit the drug's effectiveness.[10][12]
Q5: What are the known off-target effects and resistance mechanisms?
A5: The most significant "off-target" consideration is the re-evaluation of its primary target, with strong evidence pointing to CDK11 rather than TOPK as the mediator of cytotoxicity.[7][8][13] OTS964 also shows some suppressive effects on Src family kinases, though this is not correlated with its primary growth-inhibitory action.[1][9] The primary mechanism of acquired resistance in vitro is the overexpression of the multidrug resistance-associated ATP-binding cassette sub-family G member 2 (ABCG2), which actively effluxes the compound from the cell.[10][12]
Troubleshooting Guide
Problem: I am not observing the expected level of cytotoxicity with OTS964.
| Possible Cause | Recommended Action |
| Cell Line Resistance | Verify the TOPK or CDK11 expression status of your cell line. TOPK-negative or low-expressing lines are inherently less sensitive.[1][9] Also, check for high expression of the ABCG2 transporter, which can confer resistance.[10][12] Consider using an ABCG2 inhibitor to re-sensitize the cells.[10][12] |
| Suboptimal Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 1 µM) to determine the IC50 for your specific cell line. |
| Incorrect Incubation Time | Ensure an adequate incubation period. While some effects are visible at 24-48 hours, cytotoxicity is typically measured after 72 hours.[1][10] |
| Drug Degradation/Solubility | Prepare fresh stock solutions in an appropriate solvent like DMSO and store them properly. When diluting into aqueous culture media, ensure the final DMSO concentration is non-toxic (typically <0.1%) and that the drug does not precipitate. |
Problem: My cells show G2/M arrest but are not undergoing apoptosis.
| Possible Cause | Recommended Action |
| Insufficient Drug Concentration | A lower concentration of OTS964 may be sufficient to induce cell cycle arrest but not to trigger the apoptotic cascade. Try increasing the concentration based on your dose-response curve. |
| Delayed Apoptosis | The primary effect of OTS964 is defective cytokinesis, which is then followed by apoptosis.[6] It is possible that at your observation time point, cells have arrested but have not yet committed to apoptosis. Extend the incubation time and re-assess using an apoptosis assay (e.g., Annexin V staining). |
| Cell-Specific Response | Some cell lines may be more prone to arrest than apoptosis in response to certain stimuli. Confirm cell cycle arrest using flow cytometry and assess apoptotic markers (e.g., cleaved caspase-3) via Western blot or immunofluorescence. |
Data Hub: In Vitro Cytotoxicity of OTS964
The following table summarizes the 50% inhibitory concentration (IC50) of OTS964 across various human cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LU-99 | Lung Cancer | 7.6 | [1][9] |
| HepG2 | Liver Cancer | 19 | [1][9] |
| Daudi | Burkitt's Lymphoma | 25 | [1][9] |
| MIAPaca-2 | Pancreatic Cancer | 30 | [1][9] |
| A549 | Lung Cancer | 31 | [1][9] |
| UM-UC-3 | Bladder Cancer | 32 | [1][9] |
| HCT-116 | Colon Cancer | 33 | [1][9] |
| MKN1 | Stomach Cancer | 38 | [1][9] |
| MKN45 | Stomach Cancer | 39 | [1][9] |
| 22Rv1 | Prostate Cancer | 50 | [1][9] |
| DU4475 | Breast Cancer | 53 | [1][9] |
| T47D | Breast Cancer | 72 | [1][9] |
| MDA-MB-231 | Breast Cancer | 73 | [1][9] |
| HT29 | Colon Cancer (TOPK-negative) | 290 | [1][9] |
Experimental Protocols & Visualizations
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effect of this compound on cultured cancer cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 - 7,000 cells/well in 100 µL of medium).[1][10] Allow cells to adhere overnight at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound from a concentrated stock solution.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of OTS964 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 3 hours at 37°C in the dark.[10]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance on a spectrophotometer at a wavelength of 450 nm.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 5. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 6. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
Optimizing the concentration of OTS964 hydrochloride for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of OTS964 hydrochloride for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] It also shows inhibitory activity against cyclin-dependent kinase 11 (CDK11).[3][4][5][6][7][8] The primary mechanism of action involves the inhibition of TOPK, which leads to defects in cytokinesis during cell division.[2][4][9] This failure to complete cell division ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][2][4][9]
Q2: What is the recommended solvent for dissolving this compound?
This compound is readily soluble in Dimethyl sulfoxide (B87167) (DMSO).[4][10] It has limited solubility in ethanol (B145695) and is considered insoluble or only slightly soluble in water.[10] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is a typical concentration range for in vitro experiments?
The effective concentration of this compound for in vitro experiments can vary depending on the cell line. IC50 values (the concentration required to inhibit 50% of cell growth) are typically in the nanomolar range for TOPK-positive cancer cell lines.[4][9][10] For example, a concentration of 10 nM has been shown to suppress cancer cell proliferation and increase cell death in LU-99 cells after 48 hours of treatment.[3][5][6][8] For some assays, concentrations ranging from 0.1 to 2 µM have been used.[3][5][6][8]
Q4: What are the recommended dosages for in vivo animal studies?
For in vivo studies, dosages can be administered intravenously (i.v.) or orally.
-
Intravenous administration: A dosage of 40 mg/kg has been used in mouse xenograft models.[3][4][10]
-
Oral administration: Dosages of 50 or 100 mg/kg per day have been shown to be effective.[3][5]
It is important to note that the free form of OTS964 can cause transient hematopoietic toxicity (e.g., leukocytopenia).[1][4][9] A liposomal formulation has been shown to mitigate these side effects while maintaining anti-tumor efficacy.[4][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in cell culture medium | The final concentration of DMSO is too high, or the compound has low solubility in the aqueous medium. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. |
| Inconsistent results between experiments | Variability in compound preparation, cell passage number, or seeding density. | Prepare fresh dilutions of OTS964 from a frozen stock for each experiment. Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells and plates. |
| High levels of cell death in control group | DMSO toxicity. | Perform a DMSO toxicity control experiment to determine the maximum tolerable concentration for your specific cell line. |
| No significant effect at expected concentrations | The cell line may have low TOPK expression or be resistant to the drug. The compound may have degraded. | Verify the expression of TOPK in your cell line. Consider using a positive control cell line known to be sensitive to OTS964. Store the OTS964 stock solution at -20°C or -80°C and protect it from light to prevent degradation.[10] |
| Toxicity observed in animal studies | Hematopoietic toxicity associated with the free form of OTS964. | Consider using a liposomal formulation of OTS964 to reduce off-target toxicity.[4][9] Alternatively, monitor blood cell counts and adjust the dosing schedule if necessary. The hematopoietic toxicity has been reported to be transient.[1][9] |
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 83.33 mg/mL (194.26 mM)[3] | Freshly opened DMSO is recommended as it can be hygroscopic.[3][4] |
| Ethanol | 1 mg/mL (2.33 mM)[10] | Sonication may be required to aid dissolution.[10] |
| Water | < 1 mg/mL (insoluble or slightly soluble)[10] | Warming and sonication may slightly improve solubility.[3] |
Table 2: Reported IC50 Values of OTS964 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6[4][9][10] |
| HepG2 | Liver Cancer | 19[4][9][10] |
| Daudi | Burkitt's Lymphoma | 25[4][9][10] |
| A549 | Lung Cancer | 31[4][9][10] |
| UM-UC-3 | Bladder Cancer | 32[4][9][10] |
| HCT-116 | Colon Cancer | 33[4][9][10] |
| MKN1 | Stomach Cancer | 38[4][9][10] |
| MKN45 | Stomach Cancer | 39[4][9][10] |
| 22Rv1 | Prostate Cancer | 50[4][9][10] |
| DU4475 | Breast Cancer | 53[4][9][10] |
| T47D | Breast Cancer | 72[4][9][10] |
| MDA-MB-231 | Breast Cancer | 73[4][9][10] |
| HT29 | Colon Cancer (TOPK-negative) | 290[4][9][10] |
Table 3: Recommended Starting Concentrations for Experiments
| Experiment Type | Recommended Starting Concentration |
| In Vitro Cell Proliferation/Viability Assays | 10 nM - 100 nM |
| In Vitro Western Blotting for Target Engagement | 100 nM - 1 µM |
| In Vivo Xenograft Studies (Intravenous) | 40 mg/kg |
| In Vivo Xenograft Studies (Oral) | 50 - 100 mg/kg/day |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of OTS964 in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of OTS964. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the OTS964 concentration.
Protocol 2: In Vivo Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Compound Formulation:
-
For Intravenous Injection: Prepare a liposomal formulation of OTS964 or dissolve it in a suitable vehicle such as 5% glucose.[10]
-
For Oral Gavage: Formulate OTS964 in an appropriate vehicle.
-
-
Administration:
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OTS964 | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. OTS964 | CAS#:1338542-14-5 | Chemsrc [chemsrc.com]
- 9. chembk.com [chembk.com]
- 10. This compound | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
Navigating In Vivo Studies with OTS964 Hydrochloride: A Technical Support Guide
For researchers and drug development professionals utilizing the potent TOPK inhibitor OTS964 hydrochloride in in vivo experiments, this technical support center provides troubleshooting guidance and frequently asked questions to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OTS964?
OTS964 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine/threonine kinase that is highly expressed in a variety of human cancers and plays a crucial role in mitosis, specifically in cytokinesis.[1][2][3][4] By inhibiting TOPK, OTS964 induces defects in cytokinesis, leading to apoptosis in cancer cells.[1][2][3] Additionally, OTS964 has been identified as a potent inhibitor of cyclin-dependent kinase 11 (CDK11).[5][6][7]
Q2: We are observing significant hematopoietic toxicity (leukocytopenia and thrombocytosis) in our mouse models. How can we mitigate this?
This is a known side effect of the free form of this compound.[5][8][9][10] There are two primary strategies to address this issue:
-
Liposomal Formulation: Administration of OTS964 within a liposomal formulation has been shown to cause complete tumor regression in mouse xenograft models without any detectable adverse hematopoietic reactions.[5][8][9][10] This approach effectively eliminates the toxicity associated with the free compound.[9]
-
Oral Administration: While oral administration of the free compound can still cause some hematopoietic toxicity, this effect is reported to be transient.[2][5] Studies have shown that mice recover from the low white blood cell counts within a couple of weeks after treatment cessation.[8][9][10]
Q3: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO and ethanol.[5][11] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6] For storage, the powdered form should be kept at -20°C for long-term stability (up to 3 years).[11][12] In solvent, it should be stored at -80°C for up to one year.[11]
Q4: Can OTS964 be administered orally? What are the reported effective dosages?
Yes, OTS964 is orally active.[2][6][7] Oral administration has been shown to achieve complete tumor regression in xenograft models.[1][6][7]
| Administration Route | Dosage | Animal Model | Observed Effect | Reference |
| Intravenous (liposomal) | 40 mg/kg | Nude mice with LU-99 lung cancer xenografts | Complete tumor regression | [6][8] |
| Oral (free form) | 50 or 100 mg/kg/day for 2 weeks | Nude mice with LU-99 lung cancer xenografts | Complete tumor regression | [6][7] |
| Intravenous (free form) | 40 mg/kg | Mice with LU-99 lung cancer cells | 44% tumor growth inhibition | [13] |
Q5: We are not observing the expected anti-tumor efficacy. What are some potential reasons?
Several factors could contribute to a lack of efficacy:
-
TOPK Expression Levels: The anti-tumor effect of OTS964 is dependent on the expression of TOPK in the cancer cells.[5] Its growth inhibitory effect is significantly weaker in TOPK-negative cancer cells.[5] It is crucial to confirm TOPK expression in your tumor model.
-
Drug Formulation and Stability: Ensure the compound is properly dissolved and the formulation is stable. For intravenous administration, consider if a liposomal formulation is necessary to achieve the desired exposure without dose-limiting toxicity.
-
Drug Resistance: Overexpression of the ABCG2 transporter can lead to resistance to OTS964 by increasing its efflux from the cancer cells.[14] This could be a factor in tumors that initially respond and then develop resistance.
-
Dosing and Schedule: The dosage and administration schedule are critical. Refer to the table above for successfully reported regimens. Inadequate dosing may not achieve the necessary therapeutic concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Toxicity / Animal Death | Hematopoietic toxicity from the free compound. | 1. Switch to a liposomal formulation for intravenous administration.[5][8][9] 2. Consider oral administration, which has shown transient and recoverable toxicity.[2][5] 3. Re-evaluate the dosage and consider a dose-escalation study to determine the maximum tolerated dose in your specific model. |
| Poor Solubility / Precipitation | Improper solvent or concentration. | 1. Use fresh, high-quality DMSO for stock solutions.[5] 2. For in vivo working solutions, follow established protocols for co-solvents if not using a liposomal formulation.[6] Sonication may aid dissolution.[11] 3. Prepare fresh solutions for each experiment. |
| Inconsistent Tumor Regression | Variability in TOPK expression in the tumor model. | 1. Verify TOPK expression levels in your cell lines and xenograft tumors via Western blot or IHC. 2. Ensure the tumor model is well-characterized and has consistent TOPK expression. |
| Lack of Response in a TOPK-positive Model | Potential for ABCG2-mediated drug resistance. | 1. Investigate the expression of ABCG2 in your tumor model. 2. If ABCG2 is overexpressed, consider co-administration with an ABCG2 inhibitor, though this would require further validation.[14] |
Experimental Protocols
In Vivo Xenograft Mouse Model for Efficacy Study
This protocol is a generalized representation based on commonly cited methodologies.[8][9][10][13]
-
Cell Culture and Implantation:
-
Culture a TOPK-positive cancer cell line (e.g., LU-99 human lung cancer cells) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Grouping:
-
Drug Preparation and Administration:
-
Intravenous (Liposomal): Prepare the liposomal formulation of this compound. Administer intravenously (e.g., via tail vein) at a dosage of 40 mg/kg on a specified schedule (e.g., twice a week for three weeks).[8][9][10]
-
Oral: Prepare this compound in a suitable vehicle for oral gavage. Administer daily at a dosage of 50-100 mg/kg for a defined period (e.g., two weeks).[8][9][10]
-
Control: Administer the vehicle used for drug formulation to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition or regression. The experiment may be terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Perform statistical analysis to compare the treatment groups with the control group.
-
Visualizations
Caption: OTS964 inhibits TOPK, leading to cytokinesis defects and apoptosis.
Caption: Workflow for in vivo efficacy studies of this compound.
References
- 1. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 11. This compound | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]
- 12. medkoo.com [medkoo.com]
- 13. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
OTS964 Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of OTS964 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target and major off-target of this compound?
A1: OTS964 was initially developed as a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), with an IC50 of 28 nM.[1][2] However, subsequent research has identified cyclin-dependent kinase 11 (CDK11) as a significant and potent off-target, with a Kd value of 40 nM for CDK11B.[1][2] The cytotoxic effects of OTS964 are now largely attributed to its inhibition of CDK11.
Q2: What are the known off-target effects of this compound?
A2: The most well-characterized off-target effects of OTS964 are the inhibition of CDK11 and interaction with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter.[3] Inhibition of CDK11 leads to disruptions in pre-mRNA splicing and downregulation of DNA repair genes.[4] Interaction with the ABCG2 transporter can confer multidrug resistance to cancer cells.[3][5] OTS964 also shows some suppressive effects on Src family kinases, though this is not considered its primary mechanism of action.[1] A broad kinase selectivity screen showed that at a concentration of 1 µM, OTS964 is a highly selective inhibitor, with CDK11 being the most significantly inhibited kinase apart from its intended target, TOPK.[6]
Q3: What are the observed toxicities associated with this compound in preclinical studies?
A3: In vivo studies have shown that OTS964 can induce hematopoietic toxicity, specifically leukocytopenia (a decrease in white blood cells) and thrombocytosis (an increase in platelets).[1] However, this toxicity was found to be transient, and the use of a liposomal formulation of OTS964 was shown to mitigate these adverse effects.[1]
Q4: How does OTS964's interaction with the ABCG2 transporter affect experimental outcomes?
A4: OTS964 is a substrate of the ABCG2 transporter, a protein that can pump drugs out of cells, leading to multidrug resistance.[3][5][7][8] Overexpression of ABCG2 in cancer cells can therefore reduce the intracellular concentration and efficacy of OTS964.[3][5] Researchers should be aware of the ABCG2 expression status of their cell lines, as it can significantly impact the observed potency of the compound.
Troubleshooting Guides
Unexpectedly Low Potency or Resistance in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| High ABCG2 Transporter Expression in Cell Line | 1. Check the literature or perform qPCR/Western blot to determine the ABCG2 expression level in your cell line. 2. If ABCG2 expression is high, consider using a cell line with low ABCG2 expression. 3. Alternatively, co-administer an ABCG2 inhibitor to see if it sensitizes the cells to OTS964. |
| Compound Degradation | 1. Ensure proper storage of this compound solution (aliquot and store at -20°C or -80°C, protect from light). 2. Prepare fresh dilutions for each experiment from a stock solution. |
| Suboptimal Assay Conditions | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. Verify the incubation time and concentration range of OTS964. A 72-hour incubation is commonly used.[1] |
Inconsistent Western Blot Results for Downstream Markers
| Potential Cause | Troubleshooting Steps |
| Incorrect Antibody Selection | 1. For TOPK inhibition, use an antibody specific for phosphorylated Histone H3 (Ser10), a downstream target of TOPK.[9] 2. For CDK11 inhibition, monitor the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II or levels of DNA repair proteins like BRCA1. |
| Poor Protein Lysate Quality | 1. Use appropriate lysis buffers containing protease and phosphatase inhibitors. 2. Ensure complete cell lysis and accurate protein quantification. |
| Suboptimal Blotting Conditions | 1. Optimize antibody concentrations and incubation times. 2. Ensure efficient protein transfer from the gel to the membrane. |
Artifacts in Flow Cytometry for Cell Cycle Analysis
| Potential Cause | Troubleshooting Steps |
| Cell Clumping | 1. Ensure a single-cell suspension before and during fixation and staining. 2. Filter the cell suspension through a cell strainer before analysis. |
| Inappropriate Fixation | 1. Use cold 70% ethanol (B145695) for fixation, adding it dropwise while vortexing to prevent clumping. 2. Ensure adequate fixation time (e.g., at least 2 hours at 4°C). |
| RNase Treatment Inefficiency | 1. Ensure the RNase A is active and used at an appropriate concentration to avoid staining of double-stranded RNA by propidium (B1200493) iodide. |
Data Presentation
Kinase Selectivity Profile of this compound
| Target | Assay Type | IC50 / Kd | Reference |
| TOPK (PBK) | Cell-free assay | IC50: 28 nM | [1][2] |
| CDK11B | Cell-free assay | Kd: 40 nM | [1][2] |
| Src family kinases | Cellular assays | Some suppressive effect | [1] |
In Vitro Cellular Activity of OTS964 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6 |
| HepG2 | Liver Cancer | 19 |
| Daudi | Burkitt's Lymphoma | 25 |
| A549 | Lung Cancer | 31 |
| UM-UC-3 | Bladder Cancer | 32 |
| HCT-116 | Colon Cancer | 33 |
| MKN1 | Stomach Cancer | 38 |
| MKN45 | Stomach Cancer | 39 |
| 22Rv1 | Prostate Cancer | 50 |
| DU4475 | Breast Cancer | 53 |
| T47D | Breast Cancer | 72 |
| MDA-MB-231 | Breast Cancer | 73 |
| HT29 (TOPK-negative) | Colon Cancer | 290 |
[Data sourced from Selleck Chemicals product page][1]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the OTS964 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis
-
Cell Treatment and Lysis: Plate cells and treat with desired concentrations of OTS964 for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Histone H3, total Histone H3, ABCG2, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with OTS964 for the desired duration. Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: OTS964 On- and Off-Target Signaling Pathways.
Caption: Troubleshooting Workflow for OTS964 Experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of the CDK11 kinase domain bound to the small molecule inhibitor OTS964 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
Improving the efficacy of OTS964 hydrochloride in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using OTS964 hydrochloride in in vitro experiments. Our goal is to help you improve the efficacy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound treatment is showing lower than expected efficacy or inconsistent results. What are the possible causes?
A1: Several factors can contribute to reduced efficacy or variability in your experiments. Consider the following troubleshooting steps:
-
Drug Solubility and Stability: this compound is soluble in DMSO.[1][2][3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1] Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C for up to a year and powdered compound at -20°C for up to three years.[1] For working solutions in cell culture media, ensure the final DMSO concentration is not cytotoxic to your cells (typically <0.5%).
-
Cell Line Specific Sensitivity: The IC50 value of OTS964 can vary significantly between different cell lines.[1][2] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line. Refer to the table below for reported IC50 values in various cancer cell lines.
-
Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 and ABCB1, can lead to multidrug resistance by actively pumping OTS964 out of the cell, thereby reducing its intracellular concentration and efficacy.[4][5][6][7] If you suspect resistance, consider:
-
Checking the expression levels of ABCG2 and ABCB1 in your cell line.
-
Co-treating with a known inhibitor of these transporters, such as verapamil (B1683045) for ABCB1, to see if sensitivity to OTS964 is restored.[6]
-
-
Target Expression and Off-Target Effects: While OTS964 was initially identified as a TOPK inhibitor, subsequent research has shown that it is also a potent inhibitor of CDK11.[8][9][10][11] The cytotoxic effects of OTS964 are believed to be mediated primarily through CDK11 inhibition.[8][10] The expression level of TOPK may not always correlate with the sensitivity to OTS964.[1][2]
Q2: I am observing significant cell death even at low concentrations of OTS964. Is this expected?
A2: Yes, OTS964 is a potent cytotoxic agent with IC50 values in the nanomolar range for many cancer cell lines.[1][2][4] It induces apoptosis and defects in cytokinesis, leading to cell death.[1][2][12] If you are observing excessive toxicity, you may need to adjust the concentration and/or the duration of the treatment. A time-course experiment can help determine the optimal incubation time for your desired experimental outcome.
Q3: How can I confirm that OTS964 is engaging its target in my in vitro model?
A3: To confirm target engagement, you can perform downstream analysis. Since OTS964 inhibits TOPK and CDK11, you can assess the phosphorylation status of their known substrates. For example, treatment with OTS964 has been shown to decrease the autophosphorylation of TOPK at Thr9 and the phosphorylation of histone H3 at Ser10.[2] For CDK11, a known target is RNAPII, and OTS964 treatment has been shown to decrease the phosphorylation of Ser2 on RNAPII.[11] Western blotting is a suitable method to detect these changes.
Quantitative Data Summary
Table 1: IC50 Values of OTS964 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6 |
| HepG2 | Liver Cancer | 19 |
| Daudi | Burkitt's Lymphoma | 25 |
| A549 | Lung Cancer | 31 |
| UM-UC-3 | Bladder Cancer | 32 |
| HCT-116 | Colon Cancer | 33 |
| MKN1 | Stomach Cancer | 38 |
| MKN45 | Stomach Cancer | 39 |
| 22Rv1 | Prostate Cancer | 50 |
| DU4475 | Breast Cancer | 53 |
| T47D | Breast Cancer | 72 |
| MDA-MB-231 | Breast Cancer | 73 |
| HT29 | Colon Cancer (TOPK-negative) | 290 |
Data compiled from multiple sources.[1][2][13]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for determining the IC50 value of this compound in a cancer cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Prepare OTS964 Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -80°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of OTS964 from your stock solution in complete cell culture medium. The final DMSO concentration should be constant across all wells and in the vehicle control well. Remove the old medium from the cells and add the medium containing the different concentrations of OTS964.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[1][13]
-
Cell Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8).[1][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software package.
Visualizations
Caption: OTS964 inhibits TOPK and CDK11, leading to downstream effects.
Caption: A workflow for troubleshooting low OTS964 efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. CAS No.: 1338545-07-5 | OTS-964 - Syd Labs [sydlabs.com]
- 4. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 6. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Some cancer drugs in clinical trials don't work by hitting their targets | EurekAlert! [eurekalert.org]
- 11. biorxiv.org [biorxiv.org]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. This compound | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]
How to minimize off-target effects of OTS964 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of OTS964 hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a different phenotype than I expected based on TOPK inhibition. What could be the reason?
A1: While initially identified as a TOPK inhibitor, recent studies have revealed that OTS964 is a potent inhibitor of cyclin-dependent kinase 11 (CDK11).[1][2][3] The anti-cancer effects of OTS964 are now largely attributed to its inhibition of CDK11, which plays a critical role in transcription, pre-mRNA splicing, and cell cycle control.[1] Therefore, the observed phenotype is likely a result of CDK11 inhibition. It is recommended to assess downstream markers of CDK11 activity to confirm the mechanism of action in your cellular model.
Q2: I'm observing significant hematopoietic toxicity in my in vivo experiments. How can I mitigate this?
A2: Hematopoietic toxicity, including leukocytopenia and thrombocytosis, is a known off-target effect of the free form of OTS964.[2] A highly effective strategy to circumvent this is the use of a liposomal formulation of OTS964. Studies have shown that liposomal delivery of OTS964 can lead to complete tumor regression in xenograft models without detectable hematopoietic toxicity.[2][4]
Q3: My cells are developing resistance to OTS964 over time. What are the potential mechanisms?
A3: Acquired resistance to OTS964 can be mediated by the overexpression of ATP-binding cassette (ABC) transporters. Specifically, OTS964 is a substrate for both ABCG2 (also known as BCRP) and ABCB1 (also known as MDR1).[5] Overexpression of these transporters leads to increased efflux of the compound from the cell, reducing its intracellular concentration and thereby its efficacy. You can investigate this by assessing the expression levels of ABCG2 and ABCB1 in your resistant cell lines and by using known inhibitors of these transporters to see if sensitivity to OTS964 is restored.
Q4: How can I confirm that OTS964 is engaging its target (CDK11) in my cells?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in a cellular context. This technique is based on the principle that the binding of a ligand (OTS964) to its target protein (CDK11) increases the protein's thermal stability. By observing a shift in the melting temperature of CDK11 in the presence of OTS964, you can confirm target engagement.
Q5: What is the best practice for determining the optimal concentration of OTS964 to use in my experiments?
A5: It is crucial to use the lowest effective concentration of OTS964 that elicits the desired on-target effect to minimize potential off-target activities. We recommend performing a dose-response experiment and correlating the phenotypic outcome with the inhibition of CDK11 activity (e.g., by assessing the phosphorylation of downstream targets).
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50/Kd | Reference |
| TOPK | Cell-free assay | 28 nM (IC50) | [1][2] |
| CDK11B | Cell-free assay | 40 nM (Kd) | [1][2] |
Table 2: Cellular Growth Inhibition (IC50) of OTS964 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LU-99 | Lung Cancer | 7.6 | [2] |
| HepG2 | Liver Cancer | 19 | [2] |
| Daudi | Burkitt's Lymphoma | 25 | [2] |
| MIAPaca-2 | Pancreatic Cancer | 30 | [2] |
| A549 | Lung Cancer | 31 | [2] |
| UM-UC-3 | Bladder Cancer | 32 | [2] |
| HCT-116 | Colon Cancer | 33 | [2] |
| MKN1 | Stomach Cancer | 38 | [2] |
| MKN45 | Stomach Cancer | 39 | [2] |
| 22Rv1 | Prostate Cancer | 50 | [2] |
| DU4475 | Breast Cancer | 53 | [2] |
| T47D | Breast Cancer | 72 | [2] |
| MDAMB-231 | Breast Cancer | 73 | [2] |
| HT29 (TOPK-negative) | Colon Cancer | 290 | [2] |
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes with OTS964.
Caption: Simplified signaling pathways of CDK11 and TOPK inhibited by OTS964.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-target effects.
Materials:
-
This compound
-
Recombinant kinases panel
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader for luminescence detection
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the recombinant kinase, its specific substrate, and the kinase reaction buffer.
-
-
Compound Addition:
-
Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each kinase.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein (CDK11) in intact cells.
Materials:
-
Cultured cells of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies against CDK11 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
-
Thermal cycler
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the cells at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CDK11 and a loading control.
-
Incubate with an appropriate secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for CDK11 at each temperature.
-
Plot the percentage of soluble CDK11 against the temperature to generate melting curves for both the treated and control samples. A shift in the melting curve indicates target engagement.
-
Protocol 3: Preparation of Liposomal OTS964 (General Method)
Objective: To encapsulate this compound in liposomes to mitigate in vivo hematopoietic toxicity.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
DSPE-PEG2000
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG2000 at a molar ratio of 55:40:5) and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. Repeat the extrusion process 10-15 times.
-
-
Purification:
-
Remove any unencapsulated OTS964 by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomes for size, polydispersity index, zeta potential, and encapsulation efficiency.
-
References
Stability of OTS964 hydrochloride in solution over time
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of OTS964 hydrochloride in your research. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of T-Lymphokine-activated Killer cell-Originated Protein Kinase (TOPK), with an IC50 of 28 nM.[1][2] It also inhibits cyclin-dependent kinase 11 (CDK11).[1][2] By inhibiting TOPK, OTS964 disrupts cytokinesis, leading to apoptosis in cancer cells.[3] High expression of TOPK is correlated with a poor prognosis in several cancers, making it a promising therapeutic target.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations are summarized in the table below.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare a concentrated stock solution in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[4] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. Gentle warming (up to 37°C) or sonication can aid in complete dissolution.[4] Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: The solubility of this compound varies across different solvents. It is highly soluble in DMSO, with limited solubility in ethanol (B145695) and it is considered insoluble in water. Using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | Up to 3 years | Selleck Chemicals |
| In DMSO | -80°C | Up to 1 year | Selleck Chemicals |
| In DMSO | -20°C | Up to 1 month | Selleck Chemicals |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 83.33 mg/mL (194.26 mM) | Use newly opened DMSO. | MedchemExpress |
| Ethanol | 1 mg/mL (2.33 mM) | Sonication is recommended. | TargetMol |
| Water | < 1 mg/mL | Insoluble or slightly soluble. | TargetMol |
| DMF | 30 mg/mL | - | Cayman Chemical |
| DMSO:PBS (pH 7.2) (1:2) | 0.25 mg/mL | - | Cayman Chemical |
Troubleshooting Guides
Issue 1: Precipitation of this compound in aqueous buffer/media.
-
Possible Cause: this compound has low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous environment like cell culture media or PBS, the compound can "crash out" or precipitate.
-
Suggested Solutions:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous buffer. Perform an intermediate dilution in DMSO to lower the concentration before the final dilution into the aqueous solution.
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or swirling to ensure rapid and uniform mixing. This prevents localized high concentrations that can initiate precipitation.[5]
-
Warm the Buffer: Using a pre-warmed aqueous buffer (e.g., 37°C) can increase the solubility of hydrophobic compounds.[5][6]
-
Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound.
-
Control DMSO Concentration: Keep the final concentration of DMSO in your experiment low (typically below 0.5%) to avoid solvent-induced cellular toxicity.[4]
-
Issue 2: Loss of compound activity or inconsistent results in cell-based assays.
-
Possible Cause: This may indicate instability of this compound in the cell culture medium over the duration of the experiment. The compound could be degrading in the aqueous environment, being metabolized by the cells, or adsorbing to the plasticware.[4]
-
Suggested Solutions:
-
Assess Stability in Media: Perform an experiment to determine the stability of this compound in your specific cell culture medium (without cells) over the time course of your assay. A detailed protocol for this is provided below.
-
Evaluate Metabolic Stability: To investigate if cellular metabolism is affecting the compound, compare its disappearance rate in the presence and absence of cells.[4]
-
Use Low-Binding Plates: If adsorption to plastic is a concern, consider using low-protein-binding plates and pipette tips.
-
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for stability assessment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of powder.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, sterile, amber vials to protect from light.
-
Store the aliquots at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the chemical stability of this compound in a cell-free culture medium using HPLC-MS.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM, with and without 10% FBS)
-
Sterile multi-well plates (e.g., 24-well)
-
HPLC-MS system
-
Acetonitrile (cold, HPLC grade)
-
Internal standard (optional, for improved quantification)
Procedure:
-
Preparation of Working Solution:
-
Prepare the working solution of this compound by diluting the 10 mM stock solution into the cell culture medium to a final concentration (e.g., 10 µM). Prepare separate working solutions for media with and without serum if both conditions are being tested.
-
-
Experimental Setup:
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect a 100 µL aliquot from each well.
-
The 0-hour time point should be collected immediately after adding the working solution to the plate.
-
-
Sample Processing:
-
To each 100 µL aliquot, immediately add 200 µL of cold acetonitrile (containing an internal standard, if used) to precipitate any proteins and quench potential degradation.
-
Vortex the samples and centrifuge at high speed to pellet the precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to determine the concentration of intact this compound.
-
-
Data Analysis:
-
Calculate the peak area of this compound (and the internal standard, if used) for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.
-
% Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100
-
References
Addressing inconsistent results with OTS964 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using OTS964 hydrochloride. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with this compound can stem from several factors, ranging from compound handling to experimental design. The most common issues include:
-
Solubility Problems: this compound's solubility can be compromised, especially in DMSO that has absorbed moisture.[1][2]
-
Off-Target Effects: Recent studies have shown that OTS964 is a potent inhibitor of cyclin-dependent kinase 11 (CDK11), and this off-target effect may be the primary driver of its cytotoxic activity in cancer cells.[3][4][5] Inconsistent results could arise from cell lines with varying dependence on CDK11.
-
Cell Line Variability: Different cell lines exhibit a wide range of sensitivities to this compound.[1][6]
-
Drug Resistance Mechanisms: Overexpression of the ABCG2 transporter can lead to resistance to OTS964.[7][8]
Q2: I'm observing precipitation of this compound in my stock solution or culture medium. How can I improve its solubility?
Proper dissolution and storage are critical for consistent results. Follow these recommendations:
-
Use High-Quality, Anhydrous DMSO: Always use fresh, high-quality, anhydrous DMSO to prepare your stock solution.[1][2] Moisture in DMSO will significantly reduce the solubility of this compound.
-
Sonication: If you observe particulates, sonication can aid in dissolution.[9]
-
Storage Conditions: Store the stock solution at -20°C or -80°C. For long-term storage, -80°C is recommended.
-
Fresh Working Solutions: Prepare fresh working solutions from your stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: The IC50 value I'm obtaining for my cell line is different from the published data. What could be the reason?
Discrepancies in IC50 values can be attributed to several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and use a consistent, low passage number for your experiments. Genetic drift in cell lines can alter drug sensitivity.
-
Assay Conditions: Standardize your experimental parameters, including cell seeding density, treatment duration, and the type of viability assay used (e.g., MTT, CellTiter-Glo).
-
TOPK vs. CDK11 Dependence: The sensitivity of your cell line may be more dependent on CDK11 activity than on its intended target, TOPK (T-lymphokine-activated killer cell-originated protein kinase).[2][3][10]
Q4: I'm concerned about the off-target effects of this compound. How can I account for this in my experiments?
Given the significant off-target effect on CDK11, it is crucial to consider this in your experimental design and interpretation:
-
Control Experiments: Include appropriate controls in your experiments. If you are studying the effects of TOPK inhibition, consider using siRNA or shRNA to knock down TOPK as a complementary approach to confirm that the observed phenotype is specific to TOPK and not a result of CDK11 inhibition.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of the intended target to validate on-target effects.
-
Literature Review: Be aware of the dual inhibitory nature of OTS964 and interpret your results in the context of both TOPK and CDK11 inhibition.[1][2][10]
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6[1][6] |
| HepG2 | Liver Cancer | 19[1][6] |
| Daudi | Burkitt's Lymphoma | 25[1][6] |
| A549 | Lung Cancer | 31[1][6] |
| UM-UC-3 | Bladder Cancer | 32[1][6] |
| HCT-116 | Colon Cancer | 33[1][6] |
| MKN1 | Stomach Cancer | 38[1][6] |
| MKN45 | Stomach Cancer | 39[1][6] |
| 22Rv1 | Prostate Cancer | 50[1][6] |
| DU4475 | Breast Cancer | 53[1][6] |
| T47D | Breast Cancer | 72[1][6] |
| MDA-MB-231 | Breast Cancer | 73[1][6] |
| HT29 (TOPK-negative) | Colon Cancer | 290[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol outlines a general procedure for determining the IC50 of this compound in a cancer cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight at 37°C in a humidified 5% CO2 incubator.[1]
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). On the day of the experiment, perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for Target Engagement
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream targets.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-Histone H3, a downstream target of TOPK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) reagent.
Visualizations
Caption: Dual inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some cancer drugs in clinical trials don't work by hitting their targets | EurekAlert! [eurekalert.org]
- 6. apexbt.com [apexbt.com]
- 7. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 8. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: OTS964 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of OTS964 hydrochloride. It includes detailed information on alternative solvents, experimental protocols, and troubleshooting common issues to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most effective and commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with concentrations reaching up to 83.33 mg/mL. For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.
Q2: Are there any alternative solvents to DMSO for in vitro experiments?
A2: While DMSO is the primary solvent, ethanol (B145695) can be used as an alternative, although the solubility of this compound in ethanol is significantly lower, around 1 mg/mL. Sonication is recommended to aid dissolution in ethanol.[1] For cellular assays, it is critical to ensure the final concentration of any organic solvent is low enough (typically <0.5% for DMSO) to avoid cytotoxicity.
Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?
A3: Precipitation in aqueous media is a common issue with hydrophobic compounds like OTS964. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5%. High concentrations of DMSO can cause the compound to crash out of solution.
-
Use Pre-warmed Media: Adding the drug stock to cell culture media that has been pre-warmed to 37°C can improve solubility.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in pre-warmed media. Mix thoroughly after each dilution step.
-
Increase Mixing and Incubation Time: After adding the compound to the media, ensure it is thoroughly mixed. A brief incubation at 37°C before adding to cells can also help.
-
Consider Surfactants or Co-solvents: In some cases, the inclusion of a low concentration of a biocompatible surfactant, such as Tween 80, in the final medium can help maintain solubility.
Q4: What is the stability of this compound in solution?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. It is best to prepare fresh working solutions in cell culture media for each experiment.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | ≥ 83.33 mg/mL | 194.26 mM | Use of fresh, anhydrous DMSO is highly recommended.[2] |
| DMSO | 79 mg/mL | 184.16 mM | Sonication can aid dissolution.[1] |
| DMSO | 10 mM | - | A commonly used stock solution concentration.[3] |
| Ethanol | 1 mg/mL | 2.33 mM | Sonication is recommended to facilitate dissolution.[1] |
| Water | < 1 mg/mL | Insoluble or slightly soluble | Warming and sonication may slightly improve solubility.[1] |
| 5% Glucose | - | - | Used as a vehicle for in vivo intravenous administration.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the tube in a water bath or gently warm it to 37°C.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Animal Studies
This protocol describes the preparation of a common vehicle for intravenous or oral administration in mice.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials and syringes
-
-
Formulation Composition (Example):
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL). Ensure it is fully dissolved.
-
In a sterile vial, add the required volume of PEG300.
-
Add the appropriate volume of the this compound DMSO stock to the PEG300 and mix thoroughly until the solution is clear.
-
Add the Tween 80 to the mixture and vortex to ensure complete mixing.
-
Slowly add the sterile saline or PBS to the vial while continuously vortexing. This gradual addition is crucial to prevent precipitation.
-
Visually inspect the final solution for any precipitation or phase separation. The final formulation should be a clear solution.
-
It is highly recommended to prepare this formulation fresh on the day of use.
-
Note: For in vivo studies, a liposomal formulation of OTS964 has been shown to be effective in reducing hematopoietic side effects. The preparation of liposomes is a more complex procedure that typically involves lipid film hydration and extrusion.
Signaling Pathways and Experimental Workflows
OTS964 Signaling Pathway
OTS964 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK). TOPK is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in mitosis and cell proliferation. Upstream kinases such as ALK, MET, and EGFR can activate TOPK. Once activated, TOPK phosphorylates downstream targets including histone H3, which is involved in chromosome condensation, and other proteins like ERK2 and c-Jun that are part of pro-proliferative signaling cascades. By inhibiting TOPK, OTS964 disrupts these processes, leading to defects in cytokinesis (the final stage of cell division) and ultimately inducing apoptosis (programmed cell death) in cancer cells.
Caption: Signaling pathway of this compound.
Experimental Workflow: Troubleshooting OTS964 Precipitation in Cell Culture
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation in cell culture experiments.
Caption: Workflow for troubleshooting OTS964 precipitation.
References
Validation & Comparative
A Comparative Guide to TOPK Inhibitors: OTS964 Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a significant therapeutic target in oncology due to its overexpression in a wide array of human cancers and its correlation with poor prognosis.[1] This guide provides an objective comparison of OTS964 hydrochloride with other notable TOPK inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Kinase Selectivity
TOPK inhibitors primarily exert their anti-cancer effects by interfering with the kinase's crucial role in mitosis, particularly in the process of cytokinesis.[1][2] Inhibition of TOPK leads to defects in cell division, ultimately resulting in apoptosis of cancer cells.[1][2] The inhibitors compared in this guide, including this compound, HI-TOPK-032, and OTS514, are all potent antagonists of TOPK kinase activity.[2][3][4]
This compound is a high-affinity, selective TOPK inhibitor.[5][6] Notably, it also demonstrates potent inhibition of cyclin-dependent kinase 11 (CDK11).[5][6] While it exhibits some suppressive effects on Src family kinases, its primary growth-inhibitory action is attributed to its effect on TOPK.[6]
HI-TOPK-032 , also known as Pbk-IN-9, is a specific and potent inhibitor of TOPK.[2][7] It shows minimal effect on other kinases like ERK1, JNK1, or p38 at effective concentrations.[7] However, at higher concentrations (5 µM), some inhibition of MEK1 activity has been noted.[2]
OTS514 is another highly potent TOPK inhibitor, often considered a precursor to OTS964.[4]
Data Presentation: In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 data for this compound and other TOPK inhibitors against the TOPK enzyme in cell-free assays and in various cancer cell lines.
Table 1: Cell-Free Kinase Assay IC50 Values
| Inhibitor | Target | IC50 (nM) |
| OTS964 | TOPK | 28[5][6] |
| OTS514 | TOPK | 2.6[8] |
| HI-TOPK-032 | TOPK | ~2000[9] |
Table 2: Cellular IC50 Values in Various Cancer Cell Lines (nM)
| Cell Line | Cancer Type | OTS964 | OTS514 |
| A549 | Lung Cancer | 31[6] | - |
| LU-99 | Lung Cancer | 7.6[6] | - |
| HCT-116 | Colon Cancer | 33[6] | - |
| DU4475 | Breast Cancer | 53[6] | - |
| MDA-MB-231 | Breast Cancer | 73[6] | - |
| T47D | Breast Cancer | 72[6] | - |
| Daudi | Burkitt's Lymphoma | 25[6] | - |
| UM-UC-3 | Bladder Cancer | 32[6] | - |
| MKN1 | Stomach Cancer | 38[6] | - |
| MKN45 | Stomach Cancer | 39[6] | - |
| HepG2 | Liver Cancer | 19[6] | - |
| MIAPaca-2 | Pancreatic Cancer | 30[6] | - |
| 22Rv1 | Prostate Cancer | 50[6] | - |
| SCLC cell lines | Small Cell Lung Cancer | - | 0.4 - 42.6[4] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
In Vivo Efficacy
The anti-tumor activity of these inhibitors has been evaluated in preclinical xenograft models.
Table 3: In Vivo Efficacy of TOPK Inhibitors
| Inhibitor | Cancer Model | Dose and Administration | Efficacy | Reference |
| OTS964 | LU-99 (Lung Cancer) | 40 mg/kg, IV (liposomal) | Complete tumor regression | [1] |
| OTS964 | LU-99 (Lung Cancer) | 100 mg/kg/day, Oral | Complete tumor regression | [5] |
| HI-TOPK-032 | HCT-116 (Colon Cancer) | 1 or 10 mg/kg, IP | >60% tumor growth inhibition | [2] |
| HI-TOPK-032 | CNE2 (Nasopharyngeal Carcinoma) | 5 mg/kg, IP | Significant tumor suppression | [2] |
Visualizing the TOPK Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the TOPK signaling pathway and a general experimental workflow.
Caption: TOPK Signaling Pathway and Points of Inhibition.
References
- 1. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TOPK (T‐LAK cell‐originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [18F]FE-OTS964: a Small Molecule Targeting TOPK for In Vivo PET Imaging in a Glioblastoma Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of OTS964 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OTS964 hydrochloride with alternative inhibitors, focusing on the validation of its target engagement. Experimental data is presented to objectively assess its performance, alongside detailed protocols for key validation assays.
Introduction to this compound and its Target
This compound is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase belonging to the mitogen-activated protein kinase kinase (MAPKK) family, which is overexpressed in various human cancers and plays a crucial role in tumorigenesis by regulating cell cycle progression, apoptosis, and inflammation. OTS964 also demonstrates inhibitory activity against cyclin-dependent kinase 11 (CDK11). The primary mechanism of action for OTS964 involves the inhibition of TOPK's kinase activity, which leads to defects in cytokinesis and subsequent apoptosis in cancer cells.
TOPK Signaling Pathway
The following diagram illustrates the central role of TOPK in cellular signaling pathways, highlighting its upstream regulators and downstream effectors. Understanding this pathway is critical for designing and interpreting target engagement studies.
Caption: TOPK Signaling Pathway Overview.
Comparative Analysis of TOPK Inhibitors
This section provides a quantitative comparison of this compound with other known TOPK inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Target(s) | IC50 (TOPK) | Secondary Target IC50/Kd | Reference(s) |
| This compound | TOPK , CDK11 | 28 nM | CDK11 (Kd = 40 nM) | [1][2] |
| OTS514 | TOPK | 2.6 nM | - | [3][4][5] |
| HI-TOPK-032 | TOPK | ~2 µM | Chk1 (IC50 = 9.6 µM) | [6][7] |
Experimental Protocols for Target Engagement Validation
Validating that a compound interacts with its intended target within a cellular context is a critical step in drug development. The following are detailed protocols for two widely used methods for assessing target engagement.
Western Blotting for Downstream Signaling
This method assesses the functional consequences of target inhibition by measuring changes in the phosphorylation status or expression levels of downstream effector proteins.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or comparator compounds for a specified duration. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated or total form of a downstream target of TOPK (e.g., phospho-Histone H3, total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly assesses the binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Culture and Treatment: Culture cells to near confluency. Treat the cells with this compound or a vehicle control for a designated time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein (TOPK) by Western blotting, as described in the protocol above.
-
Data Analysis: Plot the amount of soluble TOPK as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
Experimental Workflow for Target Engagement Validation
The following diagram outlines a logical workflow for validating the target engagement of a novel inhibitor like this compound.
Caption: Target Engagement Validation Workflow.
References
Efficacy of OTS964 Hydrochloride Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of OTS964 hydrochloride, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), across a variety of cancer cell lines. The product's performance is compared with other TOPK inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development decisions.
Executive Summary
This compound is a selective, orally active small molecule inhibitor targeting TOPK, a serine/threonine kinase overexpressed in a wide range of human cancers and correlated with poor prognosis.[1][2] OTS964 has demonstrated potent anti-proliferative activity in numerous cancer cell lines by inducing cytokinesis failure and subsequent apoptosis.[1][3] Notably, OTS964 also exhibits inhibitory activity against cyclin-dependent kinase 11 (CDK11), which may contribute to its overall anti-cancer effects.[4][5] This guide presents a comparative analysis of OTS964's efficacy, alongside other TOPK inhibitors like OTS514 and HI-TOPK-032, providing researchers with critical data for their studies.
Data Presentation: Comparative Efficacy of TOPK Inhibitors
The anti-proliferative activity of this compound and its alternatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the drug concentration required to inhibit the growth of 50% of the cancer cell population. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | OTS514 IC50 (nM) | HI-TOPK-032 IC50 (nM) |
| LU-99 | Lung Cancer | 7.6[6][7] | 0.4 - 42.6 (for various SCLC lines)[2] | Data Not Available |
| A549 | Lung Cancer | 31[6][7] | Data Not Available | Data Not Available |
| HCT-116 | Colon Cancer | 33[6][7] | Data Not Available | Dose-dependent inhibition observed[4] |
| HT29 | Colon Cancer (TOPK-negative) | 290[6][7] | Data Not Available | Data Not Available |
| MDA-MB-231 | Breast Cancer | 73[6][7] | Data Not Available | Data Not Available |
| T47D | Breast Cancer | 72[6][7] | Data Not Available | Data Not Available |
| DU4475 | Breast Cancer | 53[6][7] | Data Not Available | Data Not Available |
| 22Rv1 | Prostate Cancer | 50[6][7] | Data Not Available | Data Not Available |
| Daudi | Burkitt's Lymphoma | 25[6][7] | Data Not Available | Data Not Available |
| HepG2 | Liver Cancer | 19[6][7] | Data Not Available | Data Not Available |
| MIAPaca-2 | Pancreatic Cancer | 30[6][7] | Data Not Available | Data Not Available |
| Ovarian Cancer Lines | Ovarian Cancer | 14 - 110[7] | 3.0 - 46[7] | Data Not Available |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: TOPK signaling pathway and this compound's point of intervention.
Caption: Experimental workflow for assessing the efficacy of TOPK inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT/XTT Assay for IC50 Determination)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 value of a compound.
-
Cell Plating:
-
Harvest and count cancer cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound (or other inhibitors) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT/XTT Reagent Addition and Incubation:
-
Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.
-
-
Data Acquisition and Analysis:
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (for MTT) or 450-500 nm (for XTT).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-negative and PI-negative cells are considered viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation and Fixation:
-
Culture and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing, and incubate for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound demonstrates significant and broad-spectrum anti-cancer efficacy across numerous TOPK-positive cancer cell lines, with IC50 values often in the low nanomolar range. Its dual inhibitory action on TOPK and CDK11 leads to defects in cytokinesis and ultimately induces apoptosis, making it a promising candidate for cancer therapy. While direct quantitative comparisons with other TOPK inhibitors like HI-TOPK-032 are limited by the availability of comprehensive public data, the information presented in this guide provides a solid foundation for researchers to evaluate the potential of this compound in their specific cancer models. The detailed protocols and pathway diagrams offer valuable tools for designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting the TOPK signaling pathway.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TOPK (T‐LAK cell‐originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to TOPK Inhibitors: OTS964 Hydrochloride vs. OTS514
In the landscape of targeted cancer therapy, T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a significant therapeutic target. Overexpressed in a multitude of cancers and correlated with poor prognosis, TOPK plays a crucial role in cell division, particularly cytokinesis. This guide provides a detailed comparison of two prominent TOPK inhibitors, OTS964 hydrochloride and OTS514, for researchers, scientists, and drug development professionals. The following sections present a quantitative comparison, delve into their mechanisms of action, and provide detailed experimental protocols based on available preclinical data.
Quantitative Comparison of Inhibitor Performance
OTS964 and its precursor, OTS514, are both potent inhibitors of TOPK, demonstrating significant anti-cancer activity in preclinical models. While both compounds target the same kinase, they exhibit differences in potency and cellular effects. The following tables summarize their key quantitative data.
| Parameter | This compound | OTS514 | Notes |
| Target | TOPK, CDK11[1][2][3][4] | TOPK[5][6][7][8] | OTS964 exhibits dual inhibitory action. |
| TOPK IC50 (cell-free) | 28 nM[1][2][3][9] | 2.6 nM[6][7][9] | OTS514 is approximately 10-fold more potent in vitro. |
| Formulation | Free compound, Liposomal formulation[1][10] | Free compound | A liposomal formulation of OTS964 was developed to mitigate toxicity.[1][10] |
| Administration | Oral, Intravenous[2][3][11] | Intravenous, Oral[12] | Both have been tested via multiple routes. |
Table 1: Biochemical and Formulation Overview
| Cell Line | Cancer Type | OTS964 IC50 (nM) | OTS514 IC50 (nM) |
| LU-99 | Lung Cancer | 7.6[1][13] | Not specified |
| A549 | Lung Cancer | 31[1][13] | Not specified |
| HCT-116 | Colon Cancer | 33[1][13] | Not specified |
| HepG2 | Liver Cancer | 19[1][13] | Not specified |
| MDA-MB-231 | Breast Cancer | 73[1][13] | Not specified |
| VMRC-RCW | Kidney Cancer | Not specified | 19.9 - 44.1[12] |
| Caki-1 | Kidney Cancer | Not specified | 19.9 - 44.1[12] |
| ES-2 | Ovarian Cancer | Not specified | 3.0 - 46[12] |
Table 2: Cellular Activity (IC50) in Various Cancer Cell Lines
Mechanism of Action and Signaling Pathways
Both OTS964 and OTS514 exert their anti-tumor effects by inhibiting TOPK, which leads to mitotic defects and apoptosis. However, the specific downstream consequences of this inhibition show some distinctions.
This compound: The primary mechanism of action for OTS964 is the induction of cytokinesis failure.[10][13][14] By inhibiting TOPK, OTS964 prevents the final separation of daughter cells, leading to the formation of binucleated cells and subsequent apoptosis.[10][15] Some studies also suggest that OTS964 can activate autophagy in glioma cells.[1]
OTS514: OTS514 induces cell cycle arrest and apoptosis through the disruption of multiple pro-survival signaling pathways.[5][6][7] Inhibition of TOPK by OTS514 leads to a reduction in the phosphorylation of downstream targets, including the disruption of AKT, p38 MAPK, and NF-κB signaling.[3][5][16] Furthermore, OTS514 has been shown to induce the loss of the transcription factor FOXM1 and downregulate E2F target genes, contributing to its pro-apoptotic effects.[3][5][17]
Caption: TOPK signaling pathway and points of inhibition by OTS964 and OTS514.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate TOPK inhibitors, based on methodologies described in the cited literature.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., 5,000-7,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of OTS964 or OTS514 for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours at 37°C in the dark.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[1][18]
Apoptosis Analysis (Annexin V Staining)
This method detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of OTS964 or OTS514 for the indicated time (e.g., 18-24 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) for live/dead cell discrimination.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V positive, PI positive).[16]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of downstream targets.
-
Cell Lysis: Treat cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 10-20 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-TOPK, total TOPK, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., LU-99 lung cancer cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 150 mm³).
-
Drug Administration: Administer OTS964 or OTS514 via the desired route (e.g., oral gavage or intravenous injection) at a specified dose and schedule (e.g., 100 mg/kg, 5 days a week). A control group should receive a vehicle.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Toxicity Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination or western blotting).[13]
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Summary and Conclusion
Both this compound and OTS514 are potent inhibitors of TOPK with demonstrated anti-cancer properties in preclinical studies. OTS514 exhibits greater potency in cell-free assays with a lower IC50 value. OTS964 has the additional characteristic of being a dual TOPK/CDK11 inhibitor. The primary mechanism of OTS964 is the induction of cytokinesis failure, while OTS514 affects a broader range of signaling pathways including AKT, p38 MAPK, and NF-κB.
A significant challenge for both compounds is hematopoietic toxicity.[1][7][8][10][18][19] For OTS964, the development of a liposomal formulation has shown promise in mitigating these adverse effects while maintaining efficacy.[1][10][18] The choice between these two inhibitors for research and development will depend on the specific cancer type being investigated, the desired mechanistic endpoint, and considerations regarding the therapeutic window and potential toxicities. Further head-to-head studies under identical experimental conditions are warranted to fully elucidate their comparative performance.
References
- 1. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Liposomal OTS964, a TOPK inhibitor: a simple method to estimate OTS964 association with liposomes that relies on enhanced OTS964 fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 16. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
A Preclinical Comparative Guide to OTS964 Hydrochloride: A Dual TOPK/CDK11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS964 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting two key proteins implicated in cancer progression: T-LAK cell-originated protein kinase (TOPK) and Cyclin-Dependent Kinase 11 (CDK11).[1][2] Preclinical studies have demonstrated its significant anti-tumor activity across a range of cancer cell lines and in in-vivo models.[3] This guide provides a comprehensive comparison of the preclinical data for this compound with other relevant cancer therapeutics, focusing on its mechanism of action, in-vitro potency, and in-vivo efficacy. As this compound is currently in the preclinical stage of development, this guide does not contain clinical trial data.
Mechanism of Action: Dual Inhibition of TOPK and CDK11
OTS964 exerts its anti-cancer effects through the simultaneous inhibition of TOPK and CDK11.
TOPK Inhibition: TOPK, a member of the MAPKK family, is highly expressed in various cancers and is associated with poor prognosis. It plays a crucial role in mitosis, particularly in the final stages of cell division (cytokinesis). Inhibition of TOPK by OTS964 leads to defects in cytokinesis, ultimately resulting in apoptosis (programmed cell death) of cancer cells.[4][5]
CDK11 Inhibition: CDK11 is a transcriptional cyclin-dependent kinase involved in the regulation of transcription and pre-mRNA splicing. OTS964's inhibition of CDK11 disrupts these fundamental cellular processes, contributing to its anti-proliferative effects.[1][2]
The dual-targeting mechanism of OTS964 represents a novel approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents.
Signaling Pathways
The following diagram illustrates the signaling pathways targeted by this compound.
Caption: this compound signaling pathway.
Preclinical Data Comparison
This section compares the preclinical performance of this compound with other relevant inhibitors.
In-Vitro Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against a panel of human cancer cell lines compared to other inhibitors.
Table 1: In-Vitro IC50 Values of this compound and Comparator TOPK/CDK Inhibitors
| Cell Line | Cancer Type | OTS964 IC50 (nM) | HI-TOPK-032 IC50 (µM) | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |
| A549 | Lung Cancer | 31[3] | - | ~100-1000 | ~100-1000 | ~10-100 |
| LU-99 | Lung Cancer | 7.6[3] | - | - | - | - |
| HCT-116 | Colon Cancer | 33[3] | >10 | ~100-1000 | ~100-1000 | ~10-100 |
| MDA-MB-231 | Breast Cancer | 73[3] | - | ~100-1000 | ~100-1000 | ~10-100 |
| T47D | Breast Cancer | 72[3] | - | <100 | <100 | <10 |
| DU145 | Prostate Cancer | - | - | ~100-1000 | ~100-1000 | ~10-100 |
| HepG2 | Liver Cancer | 19[3] | - | - | - | - |
| MIA PaCa-2 | Pancreatic Cancer | 30[3] | - | >1000 | >1000 | ~100-1000 |
Note: IC50 values for comparator drugs are approximate ranges derived from publicly available preclinical data and may vary depending on the specific experimental conditions. A direct head-to-head comparison in the same study is ideal for accurate assessment.
In-Vivo Anti-Tumor Efficacy
The following table summarizes the in-vivo efficacy of this compound in mouse xenograft models compared to other inhibitors.
Table 2: In-Vivo Efficacy of this compound and Comparator Inhibitors in Mouse Xenograft Models
| Drug | Cancer Type (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| OTS964 | Lung (LU-99) | 40 mg/kg, i.v., twice weekly for 3 weeks | Complete tumor regression in 5/6 mice | [5] |
| OTS964 | Lung (LU-99) | 100 mg/kg, p.o., daily for 2 weeks | Complete tumor regression in 6/6 mice | [5] |
| HI-TOPK-032 | Colon (HCT-116) | 10 mg/kg, i.p., three times a week for 25 days | >60% TGI | [6] |
| Palbociclib | Breast (MCF-7) | 100 mg/kg, p.o., daily | Significant TGI | [7] |
| Ribociclib | Breast (ER+) | Combination with letrozole | Significant TGI | [8] |
| Abemaciclib | Breast (ER+/HER2-) | 50 mg/kg, p.o., daily | Significant tumor regression | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used in the preclinical evaluation of this compound.
In-Vitro Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Caption: Workflow for an in-vitro cell proliferation assay.
Detailed Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or comparator drugs for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In-Vivo Mouse Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. benchchem.com [benchchem.com]
- 7. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of Ribociclib for Advanced Hormone Receptor–Positive Breast Cancer [jhoponline.com]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Review of OTS964 Hydrochloride in Preclinical Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of OTS964 hydrochloride, a potent dual inhibitor of T-LAK cell-originated protein kinase (TOPK) and cyclin-dependent kinase 11 (CDK11). We present a comparative analysis of its preclinical efficacy, mechanism of action, and resistance profiles, alongside other known TOPK inhibitors, to support further research and development in oncology.
Abstract
This compound has demonstrated significant antitumor activity in a range of preclinical cancer models. As an orally active small molecule, it selectively targets TOPK and CDK11, key regulators of mitosis and transcription, respectively. This dual inhibition leads to cytokinesis failure and subsequent apoptosis in cancer cells. Despite its promising efficacy, challenges related to hematopoietic toxicity and acquired resistance through ATP-binding cassette (ABC) transporters have been identified. This review synthesizes the current understanding of OTS964, offering a comparative perspective with other TOPK inhibitors and detailing experimental protocols to aid in the design of future studies.
Mechanism of Action
OTS964 exerts its anticancer effects primarily through the inhibition of two key kinases:
-
TOPK (T-LAK cell-originated protein kinase): Also known as PBK, TOPK is a serine/threonine kinase that is highly expressed in various cancers and plays a crucial role in mitosis, particularly in the process of cytokinesis. Inhibition of TOPK by OTS964 leads to defects in the final stage of cell division, resulting in apoptosis.
-
CDK11 (Cyclin-dependent kinase 11): OTS964 is also a potent inhibitor of CDK11. CDK11 is involved in the regulation of transcription and pre-mRNA splicing, processes essential for cancer cell survival and proliferation.
The dual inhibition of TOPK and CDK11 by OTS964 is believed to contribute to its potent anti-cancer effects.[1]
In Vitro Efficacy
OTS964 has shown high potency against a broad range of cancer cell lines with low nanomolar IC50 values. The tables below summarize the half-maximal inhibitory concentration (IC50) values for OTS964 and comparator TOPK inhibitors.
Table 1: IC50 Values of OTS964 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6[2] |
| A549 | Non-small cell lung cancer | 31[2] |
| HCT116 | Colorectal Cancer | 33[2] |
| HepG2 | Liver Cancer | 19[2] |
| MIAPaca-2 | Pancreatic Cancer | 30[2] |
| T47D | Breast Cancer | 72[2] |
| MDAMB-231 | Breast Cancer | 73[2] |
| DU4475 | Breast Cancer | 53[2] |
| Daudi | Burkitt's Lymphoma | 25[2] |
| UM-UC-3 | Bladder Cancer | 32[2] |
| MKN1 | Stomach Cancer | 38[2] |
| MKN45 | Stomach Cancer | 39[2] |
| 22Rv1 | Prostate Cancer | 50[2] |
Table 2: Comparative IC50 Values of TOPK Inhibitors
| Inhibitor | Target(s) | IC50 (nM, cell-free) | Key In Vitro Effects |
| OTS964 | TOPK, CDK11 | 28 (TOPK)[2], 40 (CDK11, Kd)[2] | Induces cytokinesis defects and apoptosis.[3] |
| OTS514 | TOPK | 2.6[4] | Induces cell cycle arrest and apoptosis.[4] |
| HI-TOPK-032 | TOPK | Not reported | Suppresses TOPK kinase activity.[5] |
In Vivo Efficacy
Preclinical xenograft models have demonstrated the potent in vivo antitumor activity of OTS964.
Table 3: In Vivo Efficacy of OTS964
| Cancer Model | Dosing Schedule | Outcome | Reference |
| LU-99 Lung Cancer Xenograft | 40 mg/kg, i.v., twice weekly for 3 weeks (liposomal) | Complete tumor regression in 5 of 6 mice. | [6] |
| LU-99 Lung Cancer Xenograft | 100 mg/kg, p.o., daily for 2 weeks | Complete tumor regression in all 6 mice. | [6] |
| Multiple Myeloma Xenograft | 100 mg/kg, p.o., 5 days/week | Reduced tumor size by 48%-81%. | [7] |
Toxicity Profile
A notable challenge with OTS964 is its potential for hematopoietic toxicity, including leukocytopenia and thrombocytosis.[2] However, studies have shown that a liposomal formulation of OTS964 can mitigate these adverse effects without compromising its antitumor efficacy.[2][6] Oral administration of OTS964 also resulted in transient hematopoietic toxicity.[2]
Resistance Mechanisms
Acquired resistance to OTS964 has been linked to the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (BCRP).[8][9][10][11] These transporters act as efflux pumps, reducing the intracellular concentration of the drug. Studies have shown that inhibitors of ABCB1 (e.g., verapamil) and ABCG2 can re-sensitize resistant cells to OTS964.[8][9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the cytotoxic effects of OTS964 on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (or comparator compounds) for 72 hours.[2] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of OTS964.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., LU-99, 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., nude mice).[6]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[6]
-
Drug Administration:
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size or after a specified treatment duration. Tumors can be excised for further analysis.
Visualizations
Caption: Simplified TOPK signaling pathway and the inhibitory action of OTS964.
Caption: A generalized workflow for determining the in vitro efficacy of OTS964.
Caption: The role of ABC transporters in mediating resistance to OTS964.
Conclusion
This compound is a promising preclinical candidate for cancer therapy due to its potent dual inhibition of TOPK and CDK11. Its ability to induce complete tumor regression in xenograft models highlights its potential. However, the challenges of hematopoietic toxicity and acquired resistance through ABC transporter upregulation need to be addressed in future drug development efforts. The use of liposomal formulations and combination therapies with ABC transporter inhibitors may be viable strategies to enhance the therapeutic window and overcome resistance to OTS964. This review provides a foundational comparison to guide further investigation into this and other TOPK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 7. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "PBK/TOPK INHIBITOR OTS964 RESISTANCE IS MEDIATED BY ABCG2- AND ABCB1-D" by Yuqi Yang [scholar.stjohns.edu]
- 11. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 12. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
OTS964 Hydrochloride: A Comparative Analysis of a Novel TOPK Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a meta-analysis of the preclinical research on OTS964 hydrochloride, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK). The performance of OTS964 is objectively compared with its key alternative, HI-TOPK-032, supported by experimental data from published studies.
This compound has emerged as a promising anti-cancer agent, demonstrating significant efficacy in preclinical models of various malignancies, including lung and breast cancer.[1][2] Its primary mechanism of action is the inhibition of TOPK, a serine/threonine kinase overexpressed in a wide range of human cancers and correlated with poor prognosis.[1][2] OTS964 also potently inhibits cyclin-dependent kinase 11 (CDK11).[3] By targeting TOPK, OTS964 disrupts cytokinesis, the final stage of cell division, leading to apoptosis in cancer cells.[4][5]
Comparative Preclinical Efficacy
OTS964 has demonstrated potent in vitro and in vivo anti-cancer activity. This section compares its performance with another notable TOPK inhibitor, HI-TOPK-032.
In Vitro Potency
OTS964 exhibits low nanomolar IC50 values across a broad panel of cancer cell lines.
| Cell Line | Cancer Type | OTS964 IC50 (nM) | HI-TOPK-032 IC50 (nM) |
| LU-99 | Lung Cancer | 7.6 | Not Reported |
| A549 | Lung Cancer | 31 | Not Reported |
| T47D | Breast Cancer | 72 | Not Reported |
| HCT-116 | Colon Cancer | 33 | ~1000 |
| Various TOPK-positive cell lines | Various | 7.6 - 73 | Not Reported |
| TOPK-negative cell line (HT29) | Colon Cancer | 290 | Not Reported |
Data for OTS964 sourced from[6]. Data for HI-TOPK-032 sourced from public research data.
In Vivo Tumor Growth Inhibition
Both OTS964 and HI-TOPK-032 have shown significant tumor growth suppression in xenograft models.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition |
| OTS964 | LU-99 (Lung Cancer) Xenograft | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression in all 6 mice.[7] |
| OTS964 (Liposomal) | LU-99 (Lung Cancer) Xenograft | Intravenous, twice a week for 3 weeks | Complete tumor disappearance in 5 out of 6 mice.[1][5] |
| HI-TOPK-032 | HCT-116 (Colon Cancer) Xenograft | 1 or 10 mg/kg, intraperitoneal, 3 times a week for 25 days | Over 60% inhibition of tumor growth. |
Mechanism of Action and Signaling Pathway
OTS964 primarily targets the TOPK signaling pathway, which is crucial for mitosis. Its inhibition leads to a cascade of events culminating in cancer cell death.
Caption: TOPK Signaling Pathway and the inhibitory action of OTS964.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of OTS964 and HI-TOPK-032.
Cell Viability Assay (MTS Assay)
This assay is used to assess the dose-dependent effect of the inhibitors on cancer cell proliferation.
References
- 1. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 5. dovepress.com [dovepress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to the TOPK Inhibitor OTS964 Hydrochloride
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to promising anti-cancer agents is paramount for advancing clinical strategies. This guide provides a comprehensive comparison of the mechanisms of resistance to OTS964 hydrochloride, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), with other emerging alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
Key Resistance Mechanisms to OTS964
The primary mechanism of resistance to this compound is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux the drug from cancer cells, thereby reducing its intracellular concentration and therapeutic efficacy.[1][2][3][4] Two specific transporters, ABCG2 (also known as BCRP) and ABCB1 (also known as P-glycoprotein or MDR1), have been identified as key players in mediating OTS964 resistance.[1][4][5]
Studies have demonstrated that OTS964 is a substrate for both ABCG2 and ABCB1.[1][4] Furthermore, exposure to OTS964 can lead to the upregulation of these transporters, creating a feedback loop that enhances resistance not only to OTS964 but also to other chemotherapeutic agents that are substrates of these pumps.[1][3][4] Encouragingly, the resistance conferred by these transporters can be reversed by co-administration with specific inhibitors of ABCG2 (e.g., Ko143) and ABCB1 (e.g., verapamil), which re-sensitize resistant cells to OTS964.[2][4]
Another layer of complexity in the action of OTS964 is its off-target effects. Research has shown that the cytotoxic effects of OTS964 in some cancer cells may be mediated by the inhibition of cyclin-dependent kinase 11 (CDK11) rather than its intended target, TOPK.[6] This finding suggests that resistance mechanisms could potentially arise through alterations in CDK11-related pathways, although this area requires further investigation.
Comparison with Other TOPK Inhibitors
While the landscape of TOPK inhibitors is still evolving, a few alternatives to OTS964 have been investigated, including OTS514 and HI-TOPK-032. Understanding their resistance profiles is crucial for developing next-generation therapies.
| Inhibitor | Primary Target(s) | Known Resistance Mechanisms |
| OTS964 | TOPK, CDK11[6] | Overexpression of ABCG2 and ABCB1 transporters[1][4] |
| OTS514 | TOPK | Overexpression of ABCB1 transporter |
| HI-TOPK-032 | TOPK | Limited data on specific resistance mechanisms |
Cross-resistance studies between these inhibitors are limited. However, the shared reliance on ABCB1 for efflux by both OTS964 and OTS514 suggests a high likelihood of cross-resistance in tumors overexpressing this transporter. The resistance profile of HI-TOPK-032 remains to be thoroughly characterized.
Experimental Data on OTS964 Resistance
The following tables summarize key experimental findings that elucidate the mechanisms of OTS964 resistance.
Table 1: In Vitro Efficacy of OTS964 in Drug-Sensitive and -Resistant Cancer Cell Lines
| Cell Line | Transporter Expression | IC50 of OTS964 (nM) | Fold Resistance | Reference |
| Parental | Low | ~10-50 | - | [1][5] |
| ABCG2-overexpressing | High | ~100-500 | 10-50 | [1][7] |
| ABCB1-overexpressing | High | ~200-1000 | 20-100 | [4][5] |
Table 2: Effect of Transporter Inhibitors on OTS964 Efficacy in Resistant Cells
| Resistant Cell Line | Transporter Overexpressed | Treatment | IC50 of OTS964 (nM) | Reversal of Resistance | Reference |
| ABCG2-overexpressing | ABCG2 | OTS964 + Ko143 (ABCG2 inhibitor) | ~10-50 | Yes | [7] |
| ABCB1-overexpressing | ABCB1 | OTS964 + Verapamil (ABCB1 inhibitor) | ~20-100 | Yes | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved in OTS964 resistance, the following diagrams have been generated using the DOT language.
References
- 1. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
Navigating Sensitivity to OTS964 Hydrochloride: A Comparative Guide to Biomarkers
For researchers and drug development professionals investigating the therapeutic potential of OTS964 hydrochloride, a potent T-LAK cell-originated protein kinase (TOPK) inhibitor, understanding the molecular determinants of sensitivity and resistance is paramount. This guide provides a comprehensive comparison of biomarkers that predict cellular response to OTS964, supported by experimental data and detailed protocols.
Biomarkers for Sensitivity and Resistance
The primary determinant of sensitivity to OTS964 is the expression level of its target, TOPK. Conversely, resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters.
Table 1: Key Biomarkers for this compound Sensitivity and Resistance
| Biomarker Category | Biomarker | Implication for OTS964 Treatment |
| Sensitivity | High TOPK Expression | Increased sensitivity and therapeutic efficacy. |
| Resistance | High ABCG2 (BCRP) Expression | Increased drug efflux and reduced efficacy.[1][2][3][4][5] |
| High ABCB1 (MDR1) Expression | Increased drug efflux and reduced efficacy.[6][7][8] |
Comparative Efficacy of TOPK Inhibitors
OTS964 is a highly selective TOPK inhibitor. Its efficacy is compared here with OTS514, another potent inhibitor of the same target. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative IC50 Values of OTS964 and OTS514 in Various Cancer Cell Lines
| Cell Line | Cancer Type | TOPK Status | OTS964 IC50 (nM) | OTS514 IC50 (nM) |
| LU-99 | Lung Cancer | Positive | 7.6[9] | Not Reported |
| A549 | Lung Cancer | Positive | 31[9] | Not Reported |
| HCT-116 | Colon Cancer | Positive | 33[9] | Not Reported |
| HepG2 | Liver Cancer | Positive | 19[9] | Not Reported |
| Daudi | Burkitt's Lymphoma | Positive | 25[9] | Not Reported |
| HT29 | Colon Cancer | Negative | 290[9] | Not Reported |
| VMRC-RCW | Kidney Cancer | Positive | Not Reported | 19.9 - 44.1 |
| Caki-1 | Kidney Cancer | Positive | Not Reported | 19.9 - 44.1 |
| Ovarian Cancer Lines | Ovarian Cancer | Positive | Not Reported | 3.0 - 46 |
As the data indicates, TOPK-positive cell lines exhibit significantly lower IC50 values, signifying greater sensitivity to OTS964, as compared to the TOPK-negative cell line HT29.[9]
The TOPK Signaling Pathway and Drug Resistance Mechanism
OTS964 exerts its anti-cancer effects by inhibiting TOPK, a kinase involved in cell cycle control and proliferation.[10][11] Understanding this pathway is crucial for identifying potential synergistic therapeutic targets. Resistance to OTS964 is primarily an issue of drug efflux, where cancer cells actively pump the drug out, preventing it from reaching its intracellular target.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.4. Western Blotting and Immunofluorescence Analysis on ABCB1 Expression [bio-protocol.org]
- 4. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. PBK/TOPK Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Upstream and downstream (transduction) - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. origene.com [origene.com]
- 11. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of OTS964 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance necessitates a comprehensive understanding of the proper disposal procedures for all chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of OTS964 hydrochloride, a potent TOPK inhibitor used in cancer research. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with general hazardous waste regulations.
Key Safety and Handling Information
This compound is a potent research compound and should be handled with care.[1][2][3] While a specific Safety Data Sheet (SDS) with detailed disposal instructions was not publicly available, general safety precautions for handling potent chemical compounds should be strictly followed. Personal Protective Equipment (PPE), including lab coats, safety goggles, and gloves, is mandatory when handling this compound. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H24N2O2S·HCl | [1] |
| Molecular Weight | 428.97 g/mol | [1] |
| Purity | ≥95% | [1] |
| CAS Number | 1338545-07-5 | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous chemical waste.[4][5] The following protocol outlines the necessary steps for its proper disposal.
1. Waste Identification and Segregation:
-
Unused or Expired this compound: Pure, unused, or expired this compound must be treated as hazardous chemical waste. It should not be mixed with other waste streams.
-
Contaminated Materials: All materials that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes, but is not limited to:
-
Gloves, disposable lab coats, and other PPE.
-
Weighing papers, pipette tips, and other disposable lab supplies.
-
Empty vials or containers that held the compound.
-
Spill cleanup materials.
-
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of these solutions down the drain.
2. Waste Collection and Storage:
-
Solid Waste: Collect all solid contaminated waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Disposal Procedure:
-
Contact EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will provide specific instructions and ensure compliance with all regulations.
-
Licensed Waste Disposal Vendor: The disposal of hazardous chemical waste must be handled by a licensed and certified hazardous waste disposal vendor.[5] Your EHS department will have a contract with such a vendor.
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound or any contaminated materials be disposed of in the regular trash or poured down the drain.[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel, protect the environment, and maintain compliance with all applicable regulations. Always consult your institution's specific safety and disposal guidelines.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. osha.gov [osha.gov]
- 6. rxdestroyer.com [rxdestroyer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling OTS964 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like OTS964 hydrochloride. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a selective inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK) and cyclin-dependent kinase 11 (CDK11). Adherence to these procedural steps will help ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a potent, pharmaceutically active compound that requires careful handling to avoid exposure.[1] The available Safety Data Sheets (SDS) classify this compound as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE) is the first line of defense. The following table outlines the recommended PPE for handling this compound, based on general guidelines for cytotoxic compounds.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Two pairs of powder-free, chemotherapy-rated nitrile gloves provide an extra layer of protection against potential contamination. |
| Body Protection | Disposable Gown | A disposable, fluid-resistant gown protects clothing and skin from accidental splashes or spills. |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles protect the eyes from splashes, while a face shield offers broader protection for the entire face. |
| Respiratory Protection | N95 or Higher Respirator | A fit-tested N95 respirator should be used to prevent inhalation of airborne particles, especially when handling the powder form. |
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.
-
Handling the Solid Compound:
-
Always handle the solid powder within a fume hood to minimize inhalation risk.
-
Use dedicated spatulas and weighing papers.
-
Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth or paper towel, and dispose of it as hazardous waste.
-
-
Preparing Solutions:
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate cleaning agent.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan:
All materials that come into contact with this compound, including gloves, gowns, weighing papers, pipette tips, and excess compound, must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a sealed, leak-proof hazardous waste container. Do not pour down the drain. |
| Contaminated Sharps | Dispose of in a designated sharps container for hazardous materials. |
Understanding the Mechanism of Action: Signaling Pathways
This compound exerts its effects by inhibiting TOPK and CDK11, key regulators of cell division and survival.
DOT script for the signaling pathway of this compound's mechanism of action.
This compound inhibits both TOPK and CDK11 signaling pathways, leading to cytokinesis failure and apoptosis.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines a common experiment to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) in a cell culture incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
DOT script for the experimental workflow of an in vitro cell viability assay.
A stepwise workflow for determining the cytotoxic effects of this compound on cancer cells.
By implementing these safety protocols and understanding the experimental procedures, researchers can confidently and safely advance their work with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
